Enopeptin A
Description
This compound is a natural product found in Streptomyces with data available.
Properties
IUPAC Name |
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIYTBYJKALOK-BKZRIAMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Enopeptin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A is a novel depsipeptide antibiotic first isolated from the culture broth of Streptomyces sp. RK-1051.[1][2] This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics and exhibits a range of biological activities, including antibacterial and anti-bacteriophage properties.[1][2] this compound is distinguished by its unique chemical structure, which includes a pentaenone side chain and the presence of unusual amino acids such as N-methylalanine and 4-methylproline. This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and biological activity of this compound, intended to serve as a resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
Physicochemical Properties and Structural Data
This compound is a structurally complex molecule with a well-defined cyclic depsipeptide core and a flexible aliphatic side chain. Its solution conformation has been studied using 2D NMR and restrained molecular dynamics.[3]
| Property | Value | Reference |
| Molecular Formula | C₄₇H₅₇N₇O₁₁ | MedchemExpress |
| Molecular Weight | 895.99 g/mol | MedchemExpress |
| Appearance | Not specified | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | MedchemExpress |
Experimental Protocols
Fermentation of Streptomyces sp. RK-1051
The production of this compound is achieved through the submerged fermentation of Streptomyces sp. RK-1051. While the specific media composition and fermentation parameters from the original discovery are not fully detailed in the available literature, a general approach for the cultivation of Streptomyces for secondary metabolite production is outlined below.
General Fermentation Protocol:
-
Inoculum Preparation: A seed culture of Streptomyces sp. RK-1051 is prepared by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker.
-
Production Culture: The production medium, typically rich in carbon and nitrogen sources (e.g., glucose, starch, soybean meal, yeast extract), is inoculated with the seed culture.
-
Incubation: The production culture is incubated at 28-30°C with continuous agitation for 5-7 days. The production of this compound can be monitored by bioassays or chromatographic methods (e.g., HPLC).
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components. A general workflow is presented below.
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Structural Elucidation
The planar and stereochemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are performed to establish the connectivity of atoms and the sequence of amino acid and other structural units. The proton resonances of this compound have been assigned in DMSO-d₆ using TOCSY and ROESY experiments.
Biological Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as anti-bacteriophage activity.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentrations (MICs) are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-resistant) | 25 | MedchemExpress |
| Escherichia coli (mutant) | 200 | MedchemExpress |
| Pseudomonas aeruginosa (mutant) | 200 | MedchemExpress |
Anti-bacteriophage Activity
This compound was initially discovered based on its ability to inhibit the proliferation of bacteriophages. The specific assay used in the original discovery involved a plaque reduction assay.
Plaque Reduction Assay Protocol:
-
A lawn of a susceptible host bacterium is prepared on an agar plate.
-
A suspension of a specific bacteriophage is mixed with varying concentrations of this compound.
-
The mixtures are then overlaid onto the bacterial lawn.
-
The plates are incubated to allow for phage replication and plaque formation.
-
The anti-bacteriophage activity is determined by the reduction in the number or size of plaques in the presence of this compound compared to a control without the compound.
Caption: Workflow for the anti-bacteriophage plaque reduction assay.
Conclusion
This compound represents an interesting member of the acyldepsipeptide class of antibiotics with a unique structure and a dual mode of action against both bacteria and bacteriophages. The information provided in this technical guide serves as a foundational resource for further research into its biosynthesis, mechanism of action, and potential therapeutic applications. The detailed protocols and compiled data aim to facilitate the work of scientists and researchers in the ongoing quest for novel antimicrobial agents.
References
- 1. This compound, B - ケミカルバイオロジー グループ [cbrg.riken.jp]
- 2. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution conformation of this compound, a depsipeptide antibiotic, using 2D NMR and restrained molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Enopeptin A: A Technical Guide to Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Producing Organism
The microorganism responsible for the production of Enopeptin A is a strain of the genus Streptomyces, identified as Streptomyces sp. RK-1051 .
Fermentation Conditions
The optimal conditions for the fermentation of Streptomyces sp. RK-1051 to produce this compound have not been detailed in widely accessible scientific literature. However, based on common practices for the cultivation of Streptomyces species for the production of secondary metabolites, a representative set of conditions can be proposed. These conditions are summarized in the tables below. It is crucial to note that optimization of these parameters is likely necessary to achieve high yields of this compound.
Table 1: Representative Fermentation Medium for Streptomyces sp.
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen & Growth Factors |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source & Buffer |
| MgSO₄·7H₂O | 0.5 | Trace Element Source |
| CaCO₃ | 2.0 | pH Regulator |
Table 2: Representative Fermentation Parameters for Streptomyces sp.
| Parameter | Value |
| Incubation Temperature | 28-30°C |
| Initial pH | 7.0 - 7.2 |
| Agitation | 200-250 rpm |
| Incubation Time | 7 - 10 days |
| Aeration | 1 vvm (if in bioreactor) |
Experimental Protocols
The following are generalized protocols for the cultivation of Streptomyces sp. RK-1051 and the subsequent extraction and purification of this compound. These methods are based on standard procedures for isolating depsipeptide antibiotics from Streptomyces cultures.
Inoculum Preparation
-
Aseptically transfer a loopful of a mature culture of Streptomyces sp. RK-1051 from a slant to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth).
-
Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours, or until dense growth is observed.
Fermentation
-
Prepare the production medium (as detailed in Table 1) and sterilize by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture under the conditions specified in Table 2.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a suitable bioassay or chromatographic method).
Extraction and Purification
-
After the incubation period, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol.
-
Concentrate the organic extract in vacuo to obtain a crude extract.
-
Subject the crude extract to column chromatography using silica gel or a hydrophobic resin (e.g., Diaion HP-20).
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol or acetonitrile-water) to separate the components.
-
Monitor the fractions for anti-bacteriophage activity or by thin-layer chromatography (TLC).
-
Pool the active fractions and further purify using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) to obtain pure this compound.
Visualizations
Proposed Biosynthetic Pathway of this compound
While the specific biosynthetic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other acyldepsipeptides (ADEPs). This pathway likely involves a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) for the assembly of the peptide core and the fatty acid side chain, respectively.
Elucidating the Structure of Enopeptin A: A Technical Guide to 2D NMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and methodologies for the structure elucidation of Enopeptin A, a cyclic depsipeptide antibiotic, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While specific quantitative data from the original studies on this compound are not publicly available, this document provides a comprehensive overview of the standard experimental workflow, detailed protocols for key experiments, and representative data presentation formats that are fundamental to the structural analysis of cyclic peptides of this class.
Introduction to this compound and the Role of 2D NMR
This compound is a cyclic depsipeptide antibiotic known to possess anti-bacteriophage activity. The determination of its complex three-dimensional structure is crucial for understanding its mechanism of action and for guiding synthetic efforts in the development of new therapeutic agents. 2D NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms and their spatial proximities within a molecule in solution, making it an indispensable tool for the structural elucidation of natural products like this compound.
The primary study on the solution conformation of this compound utilized a combination of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY), with the antibiotic dissolved in deuterated dimethyl sulfoxide (DMSO-d6)[1][2]. These experiments were instrumental in assigning the proton resonances and determining the solution conformation of the cyclic core of the molecule[1][2].
Experimental Workflow for Structure Elucidation
The process of elucidating the structure of a cyclic peptide such as this compound using 2D NMR follows a logical progression of experiments and data analysis. The general workflow is outlined below.
Key 2D NMR Experiments and Methodologies
A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound. Each experiment provides a unique type of information, and their combined interpretation leads to the final structure.
Homonuclear Correlation Spectroscopy (COSY & TOCSY)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for identifying adjacent protons, such as the alpha-proton and beta-protons within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network of protons. This is particularly useful for identifying the complete set of protons belonging to a single amino acid residue. For this compound, TOCSY was crucial for assigning the proton resonances[1].
Heteronuclear Correlation Spectroscopy (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond correlation). It is essential for assigning the carbon resonances based on the already assigned proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This information is critical for establishing the connectivity between different amino acid residues by observing correlations across the peptide bonds.
Through-Space Correlation Spectroscopy (ROESY/NOESY)
-
ROESY (Rotating-Frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. This information is vital for determining the three-dimensional folding of the peptide backbone and the orientation of the side chains. For this compound, ROESY data provided the interproton distance information used for elucidating its solution structure.
The logical relationships between the data obtained from these experiments and the deduced structural features are illustrated in the following diagram.
Data Presentation
The quantitative data derived from the 2D NMR spectra are typically summarized in tables for clarity and ease of interpretation. Although the specific data for this compound is not available, the following tables represent the standard format for presenting such results.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Cyclic Depsipeptide in DMSO-d6.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ala-1 | NH | 8.15 | - |
| Hα | 4.20 | 50.5 | |
| Hβ | 1.30 | 18.0 | |
| C' | - | 172.5 | |
| Pro-2 | Hα | 4.35 | 60.2 |
| Hβ | 2.10, 1.85 | 29.8 | |
| Hγ | 1.95, 1.80 | 25.1 | |
| Hδ | 3.60, 3.50 | 47.3 | |
| C' | - | 171.8 | |
| Val-3 | NH | 7.90 | - |
| Hα | 4.10 | 59.5 | |
| Hβ | 2.05 | 30.7 | |
| Hγ | 0.95, 0.90 | 19.5, 19.2 | |
| C' | - | 172.1 | |
| α-OH Acid | Hα | 5.10 | 70.8 |
| Hβ | 2.50, 2.40 | 35.6 | |
| C' | - | 170.5 |
Table 2: Key ROESY/NOESY Correlations and Calculated Distance Restraints (Representative Data).
| Proton 1 | Proton 2 | ROE Intensity | Distance Restraint (Å) |
| Ala-1 NH | Pro-2 Hα | Strong | 1.8 - 2.7 |
| Ala-1 Hα | Val-3 NH | Medium | 1.8 - 3.5 |
| Pro-2 Hα | Val-3 NH | Strong | 1.8 - 2.7 |
| Val-3 Hβ | α-OH Acid Hα | Weak | 2.5 - 5.0 |
Experimental Protocols
The following are detailed, generalized protocols for the key 2D NMR experiments used in the structure elucidation of cyclic peptides like this compound.
Sample Preparation
-
Compound: this compound
-
Solvent: DMSO-d6 (99.96% D)
-
Concentration: Approximately 5-10 mM
-
Procedure: Dissolve the lyophilized peptide in the deuterated solvent. Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H-¹H COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8
-
Relaxation Delay: 1.5 s
-
-
¹H-¹H TOCSY:
-
Pulse Program: dipsi2esgpph
-
Mixing Time: 80 ms (to observe correlations throughout the spin systems)
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 16
-
Relaxation Delay: 1.5 s
-
-
¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 32
-
Relaxation Delay: 1.5 s
-
¹J(CH) Coupling Constant: 145 Hz
-
-
¹H-¹³C HMBC:
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 64
-
Relaxation Delay: 1.5 s
-
Long-range Coupling Constant: 8 Hz
-
-
¹H-¹H ROESY:
-
Pulse Program: roesyesgpph
-
Mixing Time: 200 ms
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 32
-
Relaxation Delay: 2.0 s
-
Conclusion
The structural elucidation of this compound via 2D NMR spectroscopy is a meticulous process that relies on the systematic application of a series of complementary experiments. By combining through-bond correlation data from COSY, TOCSY, HSQC, and HMBC with through-space proximity information from ROESY, a complete picture of the molecule's primary sequence and three-dimensional conformation in solution can be constructed. While the specific data for this compound remains proprietary, the methodologies and workflow detailed in this guide represent the state-of-the-art approach for the structural characterization of complex cyclic depsipeptides, providing a robust framework for researchers in natural product chemistry and drug development.
References
- 1. Solution conformation of this compound, a depsipeptide antibiotic, using 2D NMR and restrained molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOLUTION CONFORMATION OF this compound, A DEPSIPEPTIDE ANTIBIOTIC, USING 2D NMR AND RESTRAINED MOLECULAR DYNAMICS STUDIES [jstage.jst.go.jp]
Enopeptin A: A Technical Whitepaper on its Potential Anti-Bacteriophage Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enopeptin A, a cyclic depsipeptide antibiotic, has been identified for its anti-bacteriophage properties. While the specific molecular interactions and quantitative efficacy against bacteriophages are not extensively detailed in publicly available literature, its established mechanism of action as an antibacterial agent provides a strong basis for its antiviral activity. This compound belongs to the class of acyldepsipeptides (ADEPs), which are known to dysregulate the caseinolytic protease (ClpP) in bacteria. This whitepaper synthesizes the current understanding of this compound's mode of action, posits its mechanism against bacteriophages through host-mediated effects, and provides hypothetical experimental frameworks for its further investigation.
Introduction to this compound
This compound is a naturally occurring cyclic depsipeptide isolated from Streptomyces sp. RK-1051.[1] Structurally, it is part of the acyldepsipeptide (ADEP) class of antibiotics. While initially noted for its antibacterial properties, a 1991 study by Osada et al. first reported its anti-bacteriophage activity.[2] This dual activity makes this compound and related ADEPs compelling candidates for novel therapeutic strategies, particularly in the context of multi-drug resistant bacterial infections where bacteriophage therapy is being reconsidered.
Hypothesized Mechanism of Anti-Bacteriophage Activity
The anti-bacteriophage effect of this compound is likely an indirect consequence of its potent antibacterial mechanism. The prevailing hypothesis is that this compound does not directly target the bacteriophage virions but rather incapacitates the host bacterium, thereby preventing phage replication. This host-mediated antiviral action is centered on the dysregulation of the bacterial ClpP protease.
Dysregulation of the Bacterial ClpP Protease
The primary molecular target of acyldepsipeptides, including this compound, is the caseinolytic protease P (ClpP). ClpP is a highly conserved serine protease in bacteria that plays a crucial role in cellular homeostasis by degrading misfolded or damaged proteins. Its activity is tightly regulated by associated AAA+ ATPases (e.g., ClpA, ClpX), which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.
This compound binds to a hydrophobic pocket on the surface of the ClpP barrel, where the regulatory ATPases normally dock. This binding induces a conformational change in ClpP, leading to two critical events:
-
Dissociation of Clp-ATPases: this compound binding prevents the interaction of ClpP with its cognate ATPases. This uncouples the regulated protein degradation pathway.
-
Uncontrolled Proteolysis: The conformational change forces the axial pores of the ClpP barrel to open, allowing unregulated access of polypeptides to the proteolytic chamber. This leads to the non-specific degradation of nascent and unfolded proteins within the bacterial cell, ultimately causing cell death.
Impact on Bacteriophage Replication
Bacteriophages are obligate intracellular parasites that rely entirely on the host cell's machinery for the replication of their genome and the synthesis of their proteins. By inducing uncontrolled proteolysis and disrupting cellular homeostasis, this compound effectively shuts down the necessary resources for phage propagation. The degradation of essential host proteins, as well as nascent phage proteins, would arrest the phage life cycle.
Quantitative Data (Hypothetical)
To date, specific quantitative data on the anti-bacteriophage activity of this compound is not available in the peer-reviewed literature. The following table represents a hypothetical dataset that could be generated through standard virological assays to characterize the efficacy of this compound against a specific bacteriophage, such as a T4-like phage infecting Escherichia coli.
| Parameter | Value | Bacteriophage | Bacterial Host | Assay Type |
| IC₅₀ (Plaque Reduction) | 5 µM | T4 Phage | E. coli B | Plaque Reduction Assay |
| MIC (Host Inhibition) | 2 µM | - | E. coli B | Broth Microdilution |
| Minimum Phage Progeny Inhibition Concentration (MPPIC) | 4 µM | T4 Phage | E. coli B | One-Step Growth |
| Time-of-Addition Assay: Effective Stage | Early to Mid | T4 Phage | E. coli B | Time-of-Addition Assay |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the anti-bacteriophage activity of this compound.
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.
-
Preparation of Bacterial Lawn: A mid-log phase culture of the host bacteria (e.g., E. coli B) is prepared. A 100 µL aliquot of this culture is mixed with 3 mL of molten soft agar (0.7%) and poured over a nutrient agar plate to form a uniform lawn.
-
Compound and Phage Preparation: Serial dilutions of this compound are prepared in a suitable buffer. A known concentration of bacteriophage (e.g., 100 plaque-forming units, PFU) is added to each dilution of this compound and incubated for a defined period (e.g., 30 minutes at 37°C).
-
Infection: 10 µL of each this compound-phage mixture is spotted onto the bacterial lawn. A control spot containing only the phage is also included.
-
Incubation and Plaque Counting: The plates are incubated overnight at 37°C. The number of plaques in each spot is counted.
-
IC₅₀ Determination: The concentration of this compound that results in a 50% reduction in the number of plaques compared to the control is determined as the IC₅₀.
One-Step Growth Experiment
This experiment determines the effect of this compound on the kinetics of phage replication.
-
Bacterial Culture: A mid-log phase culture of host bacteria is grown to a density of approximately 1 x 10⁸ CFU/mL.
-
Infection: The bacteria are infected with bacteriophage at a low multiplicity of infection (MOI) of 0.1. Adsorption is allowed to proceed for a short period (e.g., 5 minutes).
-
Removal of Unadsorbed Phage: The culture is centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phage is discarded. The pellet is resuspended in fresh growth medium.
-
Addition of this compound: The infected culture is divided into aliquots, and different concentrations of this compound are added. A no-drug control is included.
-
Sampling and Titration: Samples are taken at regular intervals over a period of time (e.g., 90 minutes). The samples are immediately lysed with chloroform to release intracellular phage and then serially diluted and plated with a sensitive bacterial strain to determine the phage titer (PFU/mL).
-
Analysis: The burst size (number of phages released per infected bacterium) and the latent period (time to lysis) are calculated for each concentration of this compound.
Visualizations
Hypothesized Signaling Pathway of this compound's Anti-Bacteriophage Action
Caption: Hypothesized mechanism of this compound's anti-bacteriophage activity via host ClpP dysregulation.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for determining the IC₅₀ of this compound against a bacteriophage.
Conclusion and Future Directions
This compound presents a fascinating case of a natural product with potential applications in combating bacterial infections through a novel mechanism that also confers anti-bacteriophage activity. The proposed mechanism, centered on the dysregulation of the host ClpP protease, offers a compelling explanation for its observed effects. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:
-
Definitive Mechanism of Action Studies: Elucidating whether the anti-bacteriophage activity is solely host-mediated or if there are any direct interactions with phage components.
-
Quantitative Efficacy Studies: Performing comprehensive dose-response and time-course studies against a broad panel of bacteriophages and their respective bacterial hosts.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of bacterial infection where bacteriophages are present.
-
Synergy Studies: Investigating potential synergistic effects of this compound with bacteriophage therapy or traditional antibiotics.
The exploration of this compound and other ClpP-targeting compounds could pave the way for a new generation of antimicrobials that not only kill bacteria but also modulate the complex interplay between bacteria and their viruses.
References
Enopeptin A: A Technical Guide to its Mechanism of Action via ClpP Protease Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a novel therapeutic approach to combatting bacterial infections, particularly those caused by Gram-positive pathogens. Unlike traditional antibiotics that inhibit essential cellular processes, this compound acts by dysregulating the caseinolytic protease (ClpP). This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its activation of the ClpP protease, the subsequent proteolytic cascade, and the resulting bactericidal effects. The guide includes quantitative data on the activity of this compound and its analogs, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.
Introduction to this compound and the ClpP Protease
This compound is a cyclic acyldepsipeptide antibiotic originally isolated from Streptomyces species[1]. It belongs to a class of natural products that have garnered significant interest due to their unique mechanism of action[2]. The primary molecular target of this compound is the ClpP protease, a highly conserved serine protease in bacteria responsible for cellular protein homeostasis[3][4][5].
In its native state, the activity of the barrel-shaped ClpP tetradecamer is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA. These chaperones recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP for degradation in an ATP-dependent manner. This controlled proteolysis is crucial for the degradation of misfolded or damaged proteins and the turnover of regulatory proteins.
Mechanism of Action: ClpP Activation
This compound's bactericidal activity stems from its ability to subvert the normal regulatory mechanisms of ClpP, transforming it into an unregulated and destructive protease. The key steps in its mechanism of action are:
-
Binding to ClpP: this compound and other ADEPs bind to hydrophobic pockets on the apical surface of the ClpP heptameric rings. These binding sites overlap with the docking sites for the regulatory Clp-ATPases.
-
Displacement of Clp-ATPases: By binding to these sites, this compound competitively displaces the ClpX and ClpA chaperones, thereby uncoupling the protease from its natural regulatory partners.
-
Conformational Change and Pore Opening: The binding of this compound induces a significant conformational change in the ClpP structure. This change forces the N-terminal regions of the ClpP subunits to move, resulting in the opening of the axial pores that lead into the proteolytic chamber.
-
Uncontrolled Proteolysis: With the axial pores constitutively open, ClpP can now degrade proteins in an uncontrolled and ATP-independent manner. The primary substrates for this unregulated degradation appear to be unfolded or flexible proteins and nascent polypeptide chains.
-
Degradation of FtsZ and Inhibition of Cell Division: A critical downstream target of the activated ClpP-Enopeptin A complex is the cell division protein FtsZ. FtsZ is a tubulin homolog that forms the Z-ring at the mid-cell, which is essential for bacterial cytokinesis. The degradation of FtsZ leads to the inhibition of Z-ring formation, resulting in cell filamentation and ultimately cell death.
Quantitative Data
The following tables summarize the antibacterial activity and ClpP activation potential of this compound and its close analog, ADEP1.
Table 1: Antibacterial Activity of ADEP1 (this compound analog)
| Bacterial Strain | MIC (μg/mL) | IC50 (μM) | Reference |
| Staphylococcus aureus (MRSA) | - | 8.76 | |
| Staphylococcus aureus | 6.3 | - | |
| Streptococcus pneumoniae | - | - | |
| Enterococcus faecalis | - | - |
Table 2: ClpP Activation by Acyldepsipeptides
| Compound | Target | Assay | Kapp (μM) | Reference |
| ADEP Analog 1 | S. aureus ClpP | Fluorogenic Peptide Cleavage | ~0.1 | |
| ADEP Analog 2 | S. aureus ClpP | Fluorogenic Peptide Cleavage | ~0.2 | |
| ADEP Analog 3 | S. aureus ClpP | Fluorogenic Peptide Cleavage | ~10 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
ClpP Protease Activity Assay (Fluorogenic Peptide Substrate)
This assay measures the ability of this compound to activate ClpP-mediated cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified ClpP protein
-
This compound stock solution (in DMSO)
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or Ac-WLA-AMC)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of purified ClpP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the ClpP solution to the wells containing this compound or DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for this compound to bind to and activate ClpP.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the this compound concentration to determine the EC50 for ClpP activation.
In Vitro FtsZ Degradation Assay
This assay demonstrates the degradation of the FtsZ protein by this compound-activated ClpP.
Materials:
-
Purified ClpP protein
-
Purified FtsZ protein
-
This compound stock solution (in DMSO)
-
Degradation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 100 mM KCl, 2 mM DTT)
-
SDS-PAGE materials and equipment
-
Coomassie Brilliant Blue stain or Western blotting reagents
Procedure:
-
Set up reaction mixtures containing degradation buffer, purified FtsZ, and purified ClpP.
-
Add this compound to the experimental tubes and an equivalent volume of DMSO to the control tubes.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots from each reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie Brilliant Blue staining or perform a Western blot using an anti-FtsZ antibody to specifically detect FtsZ and its degradation products. A decrease in the intensity of the full-length FtsZ band over time in the presence of this compound and ClpP indicates degradation.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Fluorescence Polarization (FP) Binding Assay
This assay can be used to quantify the binding affinity of a fluorescently labeled this compound analog to ClpP.
Materials:
-
Purified ClpP protein
-
Fluorescently labeled this compound analog (e.g., FITC-Enopeptin A)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of ClpP in the binding buffer.
-
Add a constant, low concentration of the fluorescently labeled this compound analog to each well.
-
Add the different concentrations of ClpP to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the change in fluorescence polarization as a function of the ClpP concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Purification and HPLC Analysis of this compound
Purification from Streptomyces Culture:
-
Culture the this compound-producing Streptomyces strain in a suitable production medium (e.g., ISP2 or X-medium) for 5-7 days.
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
Subject the crude extract to column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to purify this compound.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
HPLC Analysis:
-
Use a reversed-phase HPLC column (e.g., C18).
-
Employ a mobile phase consisting of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Set the detection wavelength to an appropriate value based on the UV absorbance of this compound (typically around 220 nm for the peptide backbone).
-
Inject the purified this compound sample and analyze the chromatogram for purity and retention time.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to inactive ClpP, displacing ClpX/A and activating it for uncontrolled proteolysis, leading to FtsZ degradation and cell death.
Experimental Workflow for ClpP Activation Assay
Caption: Workflow for determining ClpP activation by this compound using a fluorogenic substrate assay.
Logical Relationship of this compound's Bactericidal Effect
Caption: Logical cascade from this compound binding to its ultimate bactericidal effect.
Conclusion
This compound represents a promising class of antibiotics with a novel mechanism of action that circumvents many existing resistance pathways. By activating the ClpP protease, this compound initiates a cascade of uncontrolled proteolysis, leading to the degradation of essential proteins like FtsZ and subsequent bacterial cell death. This in-depth technical guide provides a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and exploiting this unique antibacterial strategy. The continued investigation into the structure-activity relationships of this compound and other ADEPs holds significant potential for the development of new and effective treatments against multidrug-resistant bacteria.
References
- 1. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of ClpP protease by ADEP antibiotics: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of ClpP in complex with acyldepsipeptide antibiotics reveal its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. song.korea.ac.kr [song.korea.ac.kr]
Enopeptin A: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics, a promising group of natural products with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of this novel class of antimicrobial agents.
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and its close analog, Enopeptin B, against several key Gram-positive pathogens. This compound, which possesses a 4-methylproline residue, consistently demonstrates a two-fold lower MIC compared to Enopeptin B, which has an unsubstituted proline at the same position, indicating a significant structure-activity relationship.[1]
| Bacterial Strain | This compound (µg/mL) | Enopeptin B (µg/mL) |
| Staphylococcus aureus | 0.5 | 1.0 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Enterococcus faecalis | 1.0 | 2.0 |
| Enterococcus faecium | 1.0 | 2.0 |
| Bacillus subtilis | 0.125 | 0.25 |
Note: The above values are representative and may vary slightly depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound is a critical step in assessing its antibacterial spectrum. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target Gram-positive bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of the this compound stock solution is performed in CAMHB directly in the 96-well plate to achieve a range of final concentrations.
-
Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plates are examined visually or with a microplate reader for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Mechanism of Action: Dysregulation of ClpP Protease
This compound exerts its bactericidal effect through a novel mechanism of action that involves the dysregulation of the caseinolytic protease (ClpP). ClpP is a highly conserved serine protease in bacteria that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), plays a crucial role in cellular protein homeostasis by degrading misfolded or damaged proteins.
This compound binds to a hydrophobic pocket on the surface of the ClpP heptamer, a site that is normally occupied by the Clp-ATPases. This binding event induces a conformational change in ClpP, leading to its allosteric activation. The activated ClpP becomes a promiscuous and uncontrolled protease, degrading a wide range of cellular proteins, including essential proteins that are not its natural substrates.
One of the key targets of this uncontrolled proteolysis is the cell division protein FtsZ. FtsZ is a bacterial tubulin homolog that polymerizes at the mid-cell to form the Z-ring, a critical structure for bacterial cell division. The degradation of FtsZ by the this compound-activated ClpP complex disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately, cell death.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
A Technical Guide to Investigating the Anti-Cancer Potential of Enopeptin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed research framework for investigating the anti-cancer potential of Enopeptin A. As of the time of this writing, there is no publicly available data from initial studies specifically evaluating the anti-cancer properties of this compound. This compound is a known depsipeptide antibiotic with established anti-bacteriophage and antibacterial activities[1]. The methodologies and potential mechanisms described herein are based on established practices in the preclinical assessment of other anti-cancer peptides and are intended to serve as a guide for future research.
Introduction to this compound and Rationale for Anti-Cancer Investigation
This compound is a cyclic acyldepsipeptide antibiotic first isolated from Streptomyces species[1][2]. Its structure features a pentaenone side chain, and it is known to exert its antibacterial effect by activating and dysregulating the caseinolytic protease (ClpP) in bacteria[2][3]. The class of cyclic peptides, including depsipeptides, has garnered significant interest in oncology for their diverse and potent anti-cancer activities. These activities often stem from the induction of apoptosis, disruption of cellular microfilaments, and inhibition of key signaling pathways. Given the precedent set by other marine-derived and microbial peptides, a systematic investigation into the potential anti-cancer effects of this compound is a logical and promising avenue for novel drug discovery.
This guide provides a comprehensive overview of the standard experimental protocols and conceptual frameworks that would be essential for an initial, in-depth assessment of this compound's anti-cancer potential.
Proposed Phase I: In Vitro Cytotoxicity Screening
The initial phase of investigation would focus on determining the cytotoxic effects of this compound across a panel of human cancer cell lines.
Experimental Protocol: Cell Viability Assays
A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HeLa [cervical], and MDA-MB-231 [breast]) and a normal human cell line (e.g., HUVEC) would be cultured in their respective recommended media and conditions.
-
Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: this compound, solubilized in a suitable solvent like DMSO, would be added to the wells in a series of increasing concentrations. Control wells would receive the vehicle only.
-
Incubation: The plates would be incubated for a set period, typically 48 hours.
-
MTT Assay:
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent is then added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Anticipated Data Presentation
The quantitative data from these assays should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | IC50 (µM) of this compound (Hypothetical) |
| MCF-7 | Breast Carcinoma | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] |
| HeLa | Cervical Carcinoma | [Insert Value] |
| MDA-MB-231 | Breast Carcinoma | [Insert Value] |
| HUVEC | Normal Endothelial | [Insert Value] |
Proposed Phase II: Mechanistic Studies - Apoptosis Induction
Should this compound demonstrate selective cytotoxicity towards cancer cells, the next phase would be to investigate the underlying mechanism, with a primary focus on apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Methodology:
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Analysis: The flow cytometry data is used to quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualization of Experimental Workflow
Potential Signaling Pathway: Intrinsic Apoptosis
Many anti-cancer peptides induce apoptosis through the mitochondrial (intrinsic) pathway. A potential mechanism for this compound could involve the modulation of the Bcl-2 family of proteins.
Hypothesized Pathway:
-
This compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax.
-
Bax translocates to the mitochondria, leading to the disruption of the mitochondrial membrane potential.
-
This disruption results in the release of cytochrome c into the cytoplasm.
-
Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates Caspase-9.
-
Activated Caspase-9 then activates executioner caspases, such as Caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.
Visualization of Potential Signaling Pathway
Proposed Phase III: In Vivo Efficacy Studies
If in vitro studies yield promising results, the anti-cancer potential of this compound would need to be validated in a living organism.
Experimental Protocol: Xenograft Mouse Model
This is a common preclinical model to assess the anti-tumor efficacy of a compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
Anticipated Data Presentation
| Treatment Group | Average Tumor Volume (mm³) at Endpoint (Hypothetical) | Average Tumor Weight (g) at Endpoint (Hypothetical) | Percent Tumor Growth Inhibition (%) (Hypothetical) |
| Vehicle Control | [Insert Value] | [Insert Value] | 0 |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
Visualization of Logical Relationship in Efficacy Assessment
Conclusion and Future Directions
The framework presented in this guide outlines a systematic and robust approach to conducting the initial studies on the anti-cancer potential of this compound. While its known activity is as an antibacterial agent, the broader class of depsipeptides has shown significant promise in oncology. The proposed phases of in vitro cytotoxicity screening, mechanistic apoptosis studies, and in vivo efficacy testing would provide the foundational data necessary to determine if this compound, or its derivatives, could be developed into a novel anti-cancer therapeutic. Future research could also explore its effects on other cellular processes such as cell cycle progression, angiogenesis, and metastasis, and investigate its potential in combination with existing chemotherapeutic agents.
References
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of the Enopeptin A Depsipeptide Core
For Researchers, Scientists, and Drug Development Professionals
Enopeptin A, also known as Acyldepsipeptide 1 (ADEP1), is a potent antibiotic produced by the bacterium Streptomyces hawaiiensis NRRL 15010. Its unique mode of action, which involves the dysregulation of the caseinolytic protease ClpP, has made it a compelling target for the development of new antibacterial agents. Central to its structure and activity is a complex depsipeptide core, the biosynthesis of which is orchestrated by a sophisticated enzymatic assembly line. This technical guide provides an in-depth exploration of the biosynthesis of the this compound depsipeptide core, detailing the genetic blueprint, the enzymatic machinery, and the sequence of molecular events that culminate in the formation of this remarkable natural product.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is encoded by a dedicated gene cluster within the genome of S. hawaiiensis NRRL 15010.[1][2][3] This cluster contains the genes for a multi-enzyme complex that synthesizes the molecule in a stepwise fashion. Key components of this gene cluster include:
-
Two Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are the core of the assembly line, responsible for the selection, activation, and condensation of the amino acid and hydroxy acid building blocks.[1][2]
-
Genes for Precursor Biosynthesis: The cluster houses the genetic instructions for the synthesis of non-proteinogenic precursors, including the unusual amino acid (4S,2R)-4-methylproline and the polyene side chain that acylates the N-terminus of the peptide.
-
A Type II Polyketide Synthase (PKS): This enzyme complex is responsible for the synthesis of the polyene side chain.
The Enzymatic Machinery: A Modular Assembly Line
The biosynthesis of the this compound depsipeptide core is a classic example of nonribosomal peptide synthesis, a process that operates in a manner analogous to an assembly line. The two NRPS enzymes are composed of a series of modules, with each module being responsible for the incorporation of a single building block into the growing peptide chain.
A typical NRPS module is further divided into distinct domains, each with a specific catalytic function:
-
Adenylation (A) Domain: This domain is the "gatekeeper" of the module. It selects a specific amino acid or hydroxy acid from the cellular pool and activates it by converting it into an aminoacyl- or hydroxyacyl-adenylate, a reaction that consumes ATP.
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: This small domain acts as a swinging arm, covalently tethering the activated building block via a phosphopantetheinyl arm. The T domain then shuttles the substrate to the other catalytic domains within the module and between adjacent modules.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by joining the amino acid tethered to the T domain of its own module with the growing peptide chain attached to the T domain of the preceding module.
The specific number and arrangement of these modules on the two NRPS enzymes dictate the final sequence and structure of the this compound depsipeptide core.
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of the this compound depsipeptide core proceeds through a highly orchestrated sequence of events. The following diagram illustrates the proposed workflow for the assembly of the core structure.
Initiation: The biosynthesis begins at the first module of the first NRPS enzyme. The A domain selects and activates the initial amino acid, which is then loaded onto the adjacent T domain.
Elongation and Depsipeptide Bond Formation: The growing peptide chain is passed sequentially from one module to the next. At each step, the C domain catalyzes the formation of a peptide bond. A key step in the synthesis of the this compound core is the formation of a depsipeptide (ester) bond. This is accomplished by a specialized module that incorporates a hydroxy acid. The C domain of this module is capable of catalyzing the ester bond formation between the hydroxyl group of the incoming hydroxy acid and the carboxyl group of the growing peptide chain.
Incorporation of Non-Proteinogenic Precursors: The biosynthetic pathway incorporates the unusual amino acid (4S,2R)-4-methylproline. The genes for the synthesis of this precursor are located within the this compound gene cluster.
Termination: The final module of the second NRPS enzyme contains a Thioesterase (TE) domain. This domain is responsible for the release of the fully assembled depsipeptide chain from the enzyme complex. The TE domain catalyzes an intramolecular cyclization reaction, forming the macrolactone structure that is characteristic of the this compound core.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetics and substrate specificities, for the individual enzymes of the this compound biosynthetic pathway. Further biochemical characterization is required to fully understand the efficiency and selectivity of each catalytic step.
Experimental Protocols
The characterization of the this compound biosynthetic pathway involves a combination of molecular biology, bioinformatics, and biochemical techniques. The following provides a general overview of the key experimental protocols.
Identification and Analysis of the Biosynthetic Gene Cluster
-
Genome Sequencing: The complete genome of Streptomyces hawaiiensis NRRL 15010 is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.
-
Gene Annotation: The open reading frames (ORFs) within the identified cluster are annotated to predict the functions of the encoded proteins, including the NRPSs, PKS, and enzymes for precursor biosynthesis.
Heterologous Expression and Characterization of NRPS Enzymes
-
Gene Cloning: The genes encoding the NRPS enzymes are amplified from the genomic DNA of S. hawaiiensis and cloned into suitable expression vectors.
-
Heterologous Expression: The expression vectors are introduced into a heterologous host, such as E. coli or a model Streptomyces species, for protein production.
-
Protein Purification: The expressed NRPS enzymes are purified using affinity chromatography techniques.
-
Biochemical Assays: The activity of the purified enzymes is characterized using various in vitro assays, including:
-
ATP-PPi Exchange Assay: To determine the substrate specificity of the adenylation domains.
-
Thiolation Assay: To confirm the loading of activated substrates onto the T domains.
-
Condensation and Cyclization Assays: To monitor the formation of peptide and depsipeptide bonds and the final release of the product.
-
The following diagram outlines the general experimental workflow for the functional characterization of an NRPS module.
Conclusion
The biosynthesis of the this compound depsipeptide core is a fascinating example of the intricate molecular machinery that nature has evolved to produce complex and biologically active molecules. A detailed understanding of this biosynthetic pathway not only provides insights into the fundamental principles of nonribosomal peptide synthesis but also opens up avenues for the bioengineering of novel antibiotic derivatives with improved therapeutic properties. Further research, particularly in the biochemical characterization of the individual enzymes, will be crucial to fully harness the potential of this remarkable biosynthetic assembly line for the development of next-generation antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The ADEP Biosynthetic Gene Cluster in Streptomyces hawaiiensis NRRL 15010 Reveals an Accessory clpP Gene as a Novel Antibiotic Resistance Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ADEP Biosynthetic Gene Cluster in Streptomyces hawaiiensis NRRL 15010 Reveals an Accessory clpP Gene as a Novel Antibiotic Resistance Factor - PMC [pmc.ncbi.nlm.nih.gov]
Enopeptin A Analogs: A Technical Guide to Structural Diversity and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptins, a class of cyclic acyldepsipeptides (ADEPs), represent a promising new frontier in the fight against antibiotic resistance. Originally isolated from Streptomyces species, these natural products and their synthetic analogs exhibit a unique mechanism of action, targeting the caseinolytic protease (ClpP) and inducing uncontrolled proteolysis, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of Enopeptin A natural analogs, their structural diversity, biological activity, and the experimental methodologies used for their study.
Structural Diversity of this compound and its Natural Analogs
This compound and its analogs are characterized by a conserved cyclic peptide core, a depsipeptide bond, and a variable acyl side chain. The core often contains non-proteinogenic amino acids, contributing to the structural diversity and biological activity of these compounds.
Table 1: Structures of this compound and Selected Natural Analogs
| Compound Name | Producing Organism | Key Structural Features | Reference |
| This compound | Streptomyces sp. RK-1051 | Contains a 4-methylproline residue in the cyclic core. | [1] |
| Enopeptin B | Streptomyces sp. RK-1051 | Differs from this compound in the amino acid sequence of the cyclic core. | |
| ADEP1 (Factor A) | Streptomyces hawaiiensis | Possesses a distinct acyl side chain compared to Enopeptins. | [2] |
| Factor B | Streptomyces hawaiiensis | A natural analog of ADEP1 with variations in the peptide core. | [2] |
Biological Activity and Mechanism of Action
This compound and its analogs demonstrate potent antibacterial activity, primarily against Gram-positive bacteria.[3][4] Their novel mechanism of action circumvents many existing resistance pathways, making them attractive candidates for further drug development.
Antibacterial Spectrum
The antibacterial activity of enopeptin analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Enopeptin Analogs
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Bacillus subtilis | Gram-Negative Bacteria |
| This compound | - | - | - | - | Generally high MICs |
| ADEP1 (Factor A) | 0.8 µg/mL | 0.4 µg/mL | 1.6 µg/mL | 0.2 µg/mL | Generally high MICs |
| ADEP4 (Synthetic Analog) | 0.1 µg/mL | 0.05 µg/mL | 0.2 µg/mL | 0.05 µg/mL | Generally high MICs |
| Rigidified ADEP Analog (1g) | 0.025 µg/mL | 0.0003 µg/mL | 0.0026 µg/mL | - | Generally high MICs |
Note: MIC values can vary depending on the specific strain and testing conditions. Data compiled from multiple sources.
Mechanism of Action: Dysregulation of ClpP Protease
The primary target of enopeptins is the highly conserved bacterial protease, ClpP. In its natural state, ClpP activity is tightly regulated by associated ATPases. Enopeptins bind to a hydrophobic pocket on the surface of the ClpP barrel, inducing a conformational change that leads to the opening of the axial pore. This dysregulation results in the uncontrolled degradation of cellular proteins, leading to cell death.
Caption: Enopeptin (ADEP) binding to ClpP leads to uncontrolled proteolysis and cell death.
Experimental Protocols
This section outlines the key experimental methodologies for the isolation, characterization, and biological evaluation of enopeptin analogs.
Isolation and Purification of Natural Enopeptins
The following protocol is a general guideline for the isolation of enopeptins from Streptomyces fermentation broth. Optimization may be required for specific strains and compounds.
Caption: A typical workflow for the isolation and purification of enopeptin natural products.
Protocol Details:
-
Fermentation: Culture the Streptomyces strain in a suitable liquid medium for 7-10 days.
-
Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Bioassay-Guided Fractionation: Test the resulting fractions for antibacterial activity to identify the active fractions.
-
Purification: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure enopeptin analogs.
Structural Elucidation
The chemical structure of purified enopeptins is determined using a combination of spectroscopic techniques.
Protocol Details:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HR-MS). Fragmentation patterns from tandem MS (MS/MS) can provide information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Identify the types of protons and carbons present in the molecule.
-
2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY/NOESY): Establish the connectivity between atoms to determine the amino acid sequence, the location of the depsipeptide bond, and the structure of the acyl side chain. ROESY/NOESY experiments provide information about the three-dimensional structure of the molecule in solution.
-
Antibacterial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Protocol Details:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Prepare a two-fold serial dilution of the enopeptin analog in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
This compound and its natural and synthetic analogs represent a compelling class of antibacterial agents with a novel mechanism of action. Their potent activity against Gram-positive pathogens, including multidrug-resistant strains, highlights their potential for future therapeutic applications. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of their efficacy in in vivo models will be crucial for the development of these promising compounds into clinically useful antibiotics. The methodologies outlined in this guide provide a framework for researchers to contribute to the advancement of this exciting field.
References
- 1. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ADEP Biosynthetic Gene Cluster in Streptomyces hawaiiensis NRRL 15010 Reveals an Accessory clpP Gene as a Novel Antibiotic Resistance Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Restriction of the Conformational Dynamics of the Cyclic Acyldepsipeptide Antibiotics Improves Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Pharmacokinetics of Enopeptin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A is a naturally occurring cyclic acyldepsipeptide antibiotic first isolated from Streptomyces species.[1][2] As an early member of the acyldepsipeptide (ADEP) class of antibiotics, its unique mechanism of action, which involves the dysregulation of the caseinolytic protease (ClpP), has garnered significant interest.[1] Most antibiotics function by inhibiting cellular processes, whereas ADEPs activate the ClpP protease, leading to uncontrolled protein degradation, inhibition of cell division, and ultimately, bacterial cell death.[1] This novel mechanism holds potential against drug-resistant Gram-positive bacteria.[3] However, the therapeutic development of this compound and other early ADEPs was hampered by unfavorable pharmacokinetic properties. This technical guide provides an in-depth overview of the early research into the pharmacokinetics of this compound, focusing on its known limitations and the subsequent improvements achieved with analogs like ADEP4.
Pharmacokinetic Profile of Early Acyldepsipeptides: The Case of this compound
Early investigations into the in vivo efficacy of this compound and its close analog, ADEP1, revealed significant challenges related to their pharmacokinetic profiles. While specific quantitative data for this compound is scarce in the literature, a consistent qualitative description of its poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties has been established.
Key Qualitative ADME Characteristics of this compound:
-
Low Metabolic Stability: this compound is metabolically unstable, leading to rapid breakdown in biological systems. This instability is a major contributor to its lack of in vivo activity.
-
Poor Water Solubility: The compound exhibits low solubility in aqueous solutions, which can negatively impact its formulation and absorption.
-
Rapid Systemic Clearance: Consequently, to its metabolic instability, this compound is quickly cleared from the body.
-
Chemical Instability: The polyene side chain of early ADEPs like this compound makes them susceptible to light-induced degradation.
These unfavorable characteristics necessitated medicinal chemistry efforts to optimize the ADEP scaffold for improved drug-like properties.
ADEP4: An Optimized Analog with Improved Pharmacokinetics
The limitations of early ADEPs led to the development of synthetic derivatives, with ADEP4 emerging as a significant improvement. ADEP4, a semi-synthetic derivative, incorporates structural modifications that enhance its potency and metabolic stability.
Quantitative Pharmacokinetic Data for ADEP4
While detailed pharmacokinetic studies on this compound are not publicly available, data for ADEP4 provides a valuable benchmark for the progress made in optimizing the ADEP class.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Mice, Dogs | 1-2 hours | |
| Distribution | Mice, Dogs | Moderate to High | |
| Clearance | Mice, Dogs | Moderate to High |
These data indicate that while ADEP4 represents a significant improvement in metabolic stability compared to this compound, it is still characterized by relatively rapid clearance.
Experimental Protocols: In Vivo Pharmacokinetic Studies in Rodents
Detailed experimental protocols for the early pharmacokinetic studies of this compound are not available. However, a general methodology for conducting such studies in a murine model is outlined below. This protocol is representative of the approach that would be taken to evaluate the pharmacokinetic properties of a novel antibiotic like this compound.
General Protocol for a Murine Pharmacokinetic Study
1. Animal Model:
-
Species: Male or female BALB/c or C57BL/6 mice.
-
Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: The test compound (e.g., this compound) is formulated in a suitable vehicle, such as a mixture of Cremophor EL and ethanol, diluted in saline.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administered by gavage to assess oral bioavailability.
-
-
Dosing: A specific dose (e.g., 10 mg/kg) is administered to each cohort of animals.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (e.g., 30 µL) are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing. Sampling can be performed via submandibular vein puncture for early time points and cardiac puncture for the terminal time point.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
Tissue Distribution (Optional): At the terminal time point, various tissues (e.g., liver, kidneys, lungs, spleen, and brain) can be harvested, weighed, and homogenized to determine tissue distribution of the compound.
4. Bioanalysis:
-
Method: The concentration of the test compound in plasma and tissue homogenates is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters calculated include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration.
-
Visualizations
Signaling Pathway: ADEP Activation of ClpP
Caption: Mechanism of ADEP-mediated ClpP activation and cellular consequences.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Logical Relationship: Metabolic Instability of Early ADEPs
Caption: Consequence of metabolic instability in early ADEPs and improvement in analogs.
Conclusion
The early research on the pharmacokinetics of this compound highlighted significant challenges, primarily its metabolic instability and poor ADME properties, which limited its potential as a therapeutic agent. While quantitative pharmacokinetic data for this compound itself is not extensively documented, the qualitative understanding of its limitations spurred the development of optimized analogs. The improved pharmacokinetic profile of derivatives like ADEP4 demonstrates the success of these medicinal chemistry efforts. For researchers and drug development professionals, the story of this compound serves as a crucial case study on the importance of early pharmacokinetic assessment and the power of structural optimization in transforming a novel biological mechanism into a viable therapeutic strategy. The provided general experimental protocols and visualizations offer a foundational understanding for future research in this class of antibiotics.
References
- 1. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis and Purification of Enopeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A is a cyclic acyldepsipeptide (ADEP) antibiotic with potent antibacterial activity, particularly against Gram-positive bacteria. It functions through a novel mechanism of action, by dysregulating the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death. This unique mode of action makes this compound and its analogs promising candidates for the development of new antibiotics to combat drug-resistant pathogens.
These application notes provide a comprehensive overview of the total synthesis and purification of this compound, based on established methodologies for the synthesis of closely related acyldepsipeptides. The protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Retrosynthetic Analysis of this compound
The total synthesis of this compound can be approached through a convergent strategy, dissecting the molecule into two key fragments: the cyclic depsipeptide core and the N-terminal pentaenone fatty acid side chain.
Caption: Retrosynthetic analysis of this compound.
Total Synthesis of this compound: A Proposed Protocol
While a dedicated total synthesis of this compound has not been published, the following protocol is based on the successful synthesis of structurally similar A54556 acyldepsipeptides. The synthesis involves the solid-phase synthesis of a linear depsipeptide precursor, followed by solution-phase macrolactamization, and final attachment of the pentaenone side chain.
I. Synthesis of the Pentaenone Side Chain
The synthesis of the (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenoic acid side chain can be achieved through iterative Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene system, followed by oxidation of a terminal alcohol to the carboxylic acid.
| Step | Reaction | Key Reagents and Conditions | Expected Yield |
| 1 | Chain elongation (e.g., Wittig reaction) | Phosphonium ylide, aldehyde, base (e.g., n-BuLi) | 70-85% |
| 2 | Iterative chain elongations | Repetition of step 1 to build the pentaene system | 60-75% (over multiple steps) |
| 3 | Oxidation | PCC or Dess-Martin periodinane | 80-90% |
| 4 | Saponification (if starting from an ester) | LiOH, THF/H₂O | >95% |
II. Solid-Phase Synthesis of the Linear Depsipeptide Precursor
The linear depsipeptide is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enopeptin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptins are a class of cyclic acyldepsipeptides (ADEPs) that have garnered significant interest as a novel class of antibiotics. Their unique mechanism of action, which involves the dysregulation of the caseinolytic protease (ClpP), offers a promising avenue to combat drug-resistant bacteria. Enopeptin A, a naturally occurring member of this family, serves as a template for the design and synthesis of potent analogs with improved pharmacokinetic and pharmacodynamic properties.
Solid-phase peptide synthesis (SPPS) has emerged as the method of choice for the efficient and modular synthesis of this compound analogs. This technique allows for the stepwise assembly of the peptide backbone on a solid support, facilitating purification and enabling the introduction of diverse chemical modifications to explore structure-activity relationships (SAR). These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound analogs using Fmoc-based SPPS.
Data Presentation
Table 1: Synthesis Yield and Purity of Representative ADEP Analogs
| Analog | Modification(s) | Synthesis Scale (mmol) | Crude Yield (%) | Purity after Purification (%) | Analytical Method |
| ADEP1 Analog | Disulfide linkage, adamantane fatty acid | 0.1 | >37 | >96 | RP-HPLC |
| This compound Analog 1 | 4-methylproline residue | Not Specified | Not Specified | >95 | RP-HPLC |
| Enopeptin B Analog 1 | Proline residue | Not Specified | Not Specified | >95 | RP-HPLC |
Table 2: Biological Activity of this compound and Analogs
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 2-fold lower than Enopeptin B[1] |
| This compound | Streptococcus pneumoniae | 2-fold lower than Enopeptin B[1] |
| This compound | Enterococcus faecalis | 2-fold lower than Enopeptin B[1] |
| Enopeptin B | Staphylococcus aureus | Not Specified |
| ADEP Analog (1g) | Staphylococcus aureus | 0.003 |
| ADEP Analog (1g) | Streptococcus pneumoniae | 0.0002 |
| ADEP Analog (1g) | Enterococcus faecalis | 0.0005 |
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)
-
Fmoc-protected Amino Acids: Standard and non-standard amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt)
-
Fatty Acid Moiety: Corresponding fatty acid for acylation (e.g., octa-2,4,6-trienoic acid or a synthetic analog)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH), Diethyl ether
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Protocol 1: Solid-Phase Synthesis of a Linear this compound Analog
This protocol describes the manual synthesis of a linear precursor of an this compound analog on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell 100 mg of 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (0.2 mmol, 2 equivalents) and DIPEA (0.4 mmol, 4 equivalents) in 2 mL of DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add 0.5 mL of MeOH and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.3 mmol, 3 equivalents), HBTU (0.3 mmol, 3 equivalents), and DIPEA (0.6 mmol, 6 equivalents) in 2 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the linear sequence.
-
-
Acylation of the N-terminus:
-
After the final Fmoc deprotection, wash the resin with DMF (5 x 5 mL).
-
Dissolve the fatty acid (0.3 mmol, 3 equivalents), HBTU (0.3 mmol, 3 equivalents), and DIPEA (0.6 mmol, 6 equivalents) in 2 mL of DMF.
-
Add the solution to the resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Preparation:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add 2 mL of the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Protocol 3: Cyclization of the Linear Peptide
-
Dissolution:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1-0.5 mg/mL).
-
-
Cyclization Reaction:
-
Add a cyclization agent such as PyBOP (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until the linear precursor is consumed.
-
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Protocol 4: Purification and Characterization
-
Purification:
-
Purify the crude cyclized peptide by preparative RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 20-80% acetonitrile over 40 minutes.
-
Collect fractions and analyze them by analytical RP-HPLC.
-
Pool the fractions containing the pure peptide.
-
-
Characterization:
-
Lyophilize the pure fractions to obtain the final this compound analog as a white powder.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.
-
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound analogs.
Mechanism of Action: ClpP Protease Activation
Caption: this compound analogs activate ClpP, leading to uncontrolled proteolysis.
References
Application Notes and Protocols: Determination of Enopeptin A Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A belongs to the acyldepsipeptide (ADEP) class of antibiotics, which exhibit a novel mechanism of action by targeting and dysregulating the caseinolytic protease (ClpP).[1][2][3] This unique mode of action makes this compound and its analogues promising candidates for combating multidrug-resistant Gram-positive bacterial infections.[1][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potency and spectrum of activity of novel antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Adherence to this protocol will ensure reproducible and comparable results, facilitating the evaluation of this compound's antibacterial efficacy.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound (also referred to as ADEP1) and a potent synthetic derivative, ADEP4, against various Gram-positive pathogens. This data provides a reference range for designing MIC experiments for this compound and related compounds.
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| This compound (ADEP1) | Staphylococcus aureus | 4 - 6.3 | |
| This compound (ADEP1) | Streptococcus pneumoniae | 0.06 - 1.6 | |
| This compound (ADEP1) | Streptococcus pyogenes | Not Specified | |
| This compound (ADEP1) | Enterococcus faecalis | 0.06 - 1.6 | |
| This compound (ADEP1) | Enterococcus faecium | Not Specified | |
| This compound (ADEP1) | Bacillus subtilis | Not Specified | |
| ADEP4 | Staphylococcus aureus | Potent Activity | |
| ADEP4 | Enterococcus faecalis | Potent Activity | |
| ADEP4 | Streptococcus pneumoniae | Potent Activity | |
| ADEP4 | Mycobacterium tuberculosis | Potent Activity |
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and adapted for peptide-based antibiotics.
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (polypropylene recommended for peptides)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
-
Plate reader (optional, for quantitative analysis)
Procedure
1. Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to create a working stock at a concentration suitable for serial dilutions (e.g., 128 µg/mL). Note: The final concentration of DMSO in the wells should be kept low (ideally ≤1%) to avoid affecting bacterial growth.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
5. Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
6. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Experimental Workflow for this compound MIC Determination
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Signaling Pathway: this compound Mechanism of Action
Caption: A diagram showing the mechanism of action of this compound, which involves binding to and dysregulating the ClpP protease, leading to uncontrolled protein degradation and bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]
- 3. Diversity-oriented synthesis of cyclic acyldepsipeptides leads to the discovery of a potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ClpP Activation Assay Using Enopeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for protein homeostasis in bacteria and in the mitochondria of eukaryotic cells. Under normal physiological conditions, the proteolytic activity of the barrel-shaped ClpP tetradecamer is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX and ClpA. These chaperones recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber for degradation.[1][2] The dysregulation of ClpP activity, either through inhibition or hyperactivation, has emerged as a promising therapeutic strategy for developing novel antibacterial and anticancer agents.[3][4]
Enopeptin A belongs to the acyldepsipeptide (ADEP) class of natural products that act as potent activators of ClpP.[1] Unlike the natural chaperone-mediated activation, this compound and other ADEPs bind to the apical hydrophobic pockets of ClpP, inducing a conformational change that opens the axial pores. This leads to unregulated, ATP-independent degradation of unfolded proteins and nascent polypeptide chains, ultimately resulting in cell death. This unique mechanism of action makes ClpP activators a subject of intense research for combating drug-resistant bacteria and certain cancers.
These application notes provide detailed protocols for performing an in vitro assay to screen for and characterize activators of ClpP, using this compound as a reference compound. Two primary methods are described: a fluorescence-based assay using a synthetic peptide substrate for high-throughput screening, and an SDS-PAGE-based assay using a protein substrate for more detailed characterization.
Mechanism of ClpP Activation by this compound
The activation of ClpP by this compound involves a distinct allosteric mechanism that bypasses the need for its cognate AAA+ ATPase partners.
Caption: Mechanism of ClpP activation by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the activation of ClpP by this compound and other related activators. This data is essential for designing experiments and interpreting results.
| Compound | Class | Target ClpP | Assay Substrate | Effective Concentration / EC₅₀ | Reference |
| This compound | Acyldepsipeptide | E. coli | FITC-β-Casein | 25 µM (used as positive control) | |
| ADEP-41 | Acyldepsipeptide | Human | Not Specified | EC₅₀ = 0.42 µM | |
| ONC201 | Imipridone | Human | Casein | EC₅₀ ≈ 1.25 µM | |
| TR-57 | Imipridone Analog | Human | Casein | EC₅₀ ≈ 200 nM | |
| CLPP-1071 | Imipridone Analog | Human | Not Specified | EC₅₀ = 23.5 nM |
Experimental Protocols
Two primary protocols are provided. The first is a high-throughput fluorescence-based assay suitable for screening compound libraries. The second is a lower-throughput SDS-PAGE-based assay that allows for the direct visualization of protein substrate degradation.
Experimental Workflow Overview
Caption: General workflow for in vitro ClpP activation assays.
Protocol 1: Fluorescence-Based ClpP Activation Assay
This assay measures the increase in fluorescence upon the cleavage of a quenched fluorogenic peptide substrate by activated ClpP. It is highly suitable for high-throughput screening in 96- or 384-well plate formats.
Materials:
-
Recombinant Human or Bacterial ClpP Protease
-
This compound (positive control)
-
Test compounds
-
Fluorogenic Peptide Substrate (e.g., Ac-WLA-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ClpP protease in Assay Buffer.
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Prepare stock solutions of this compound and test compounds in DMSO.
-
-
Assay Setup:
-
In a black microplate, add 2 µL of test compound, this compound (final concentration e.g., 25 µM), or DMSO (vehicle control) to the appropriate wells.
-
Add 48 µL of a solution containing ClpP protease (e.g., final concentration 1 µg/mL) in Assay Buffer to each well.
-
Mix gently and pre-incubate the plate at 37°C for 60 minutes. This allows the activators to bind to ClpP.
-
-
Reaction Initiation and Measurement:
-
Initiate the proteolytic reaction by adding 50 µL of the fluorogenic peptide substrate (e.g., final concentration 10 µM) in Assay Buffer to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 350 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Subtract the velocity of the vehicle control (DMSO) from all experimental wells.
-
Calculate the percent activation relative to the positive control (this compound).
-
For dose-response curves, plot the reaction velocity against the logarithm of the compound concentration and fit the data to a suitable model to determine the EC₅₀ value.
-
Protocol 2: SDS-PAGE-Based ClpP Activation Assay
This method provides a direct visualization of the degradation of a protein substrate, such as casein. It is useful for confirming the activity of hits from a primary screen and for mechanistic studies.
Materials:
-
Recombinant Human or Bacterial ClpP Protease
-
This compound (positive control)
-
Test compounds
-
α-Casein or FITC-β-Casein (protein substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
DMSO
-
2X SDS-PAGE Sample Buffer
-
SDS-PAGE gels (e.g., 12%)
-
Silver staining reagents or fluorescence imager (for FITC-casein)
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures. For a 50 µL final volume:
-
ClpP protease (e.g., final concentration 10 ng/µL)
-
This compound or test compound at the desired final concentration (dissolved in a small volume of DMSO, typically 1% final concentration).
-
Assay Buffer to bring the volume to 45 µL.
-
-
Include a negative control with ClpP and DMSO but no activator.
-
Pre-incubate the mixtures at 37°C for 60 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of the casein stock solution (e.g., final concentration 5 µM).
-
Incubate the reactions at 37°C for an additional 60 minutes (or a time course as needed).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding 50 µL of 2X SDS-PAGE Sample Buffer and boiling the samples at 95°C for 5 minutes.
-
-
Electrophoresis and Visualization:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Visualize the protein bands by silver staining. The degradation of casein will be indicated by the disappearance of the intact casein band and the appearance of smaller fragments.
-
If using FITC-casein, the gel can be visualized on a fluorescence imager before or after Coomassie staining.
-
-
Data Analysis:
-
Densitometry can be used to quantify the amount of remaining intact casein in each lane.
-
Compare the degradation in the presence of test compounds to the negative (no activator) and positive (this compound) controls.
-
Concluding Remarks
The provided protocols offer robust methods for studying the activation of ClpP by this compound and other potential activators in vitro. The choice between the fluorescence-based and SDS-PAGE-based assay will depend on the specific research question, with the former being ideal for high-throughput screening and the latter for detailed confirmation and characterization. These assays are valuable tools in the discovery and development of novel therapeutics targeting the ClpP protease.
References
- 1. ClpP Protease, a Promising Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab.walidhoury.com [lab.walidhoury.com]
- 3. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Enopeptin A Activity in Bacterial Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A is a cyclic acyldepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action involves the dysregulation of the caseinolytic protease (ClpP), leading to uncontrolled proteolysis of cellular proteins, inhibition of cell division, and ultimately, bacterial cell death.[1][4] One of the key substrates targeted for degradation by the this compound-activated ClpP is the essential cell division protein FtsZ. Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound and its synthetic derivatives, such as ADEP4, have shown promise in eradicating persistent bacterial cells within biofilms, particularly when used in combination with other antibiotics.
These application notes provide a comprehensive set of protocols to assess the antimicrobial and anti-biofilm activity of this compound against bacterial biofilm models, with a primary focus on Staphylococcus aureus.
Data Presentation
Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 25923 | This compound | 0.5 - 2.0 | 4.0 - 8.0 |
| S. aureus (MRSA) USA300 | This compound | 1.0 - 4.0 | 8.0 - 16.0 |
| S. aureus ATCC 25923 | Vancomycin | 1.0 | 4.0 |
| S. aureus (MRSA) USA300 | Vancomycin | 1.0 - 2.0 | > 32.0 |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth. Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum. Values are representative and may vary based on experimental conditions.
Table 2: Anti-Biofilm Activity of this compound against S. aureus
| Assay | Compound | Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Biofilm Viability Reduction (%) | MBEC₅₀ (µg/mL) |
| Crystal Violet | This compound | 16 | ~60% | - | - |
| Resazurin | This compound | 16 | - | ~75% | - |
| MBEC Assay | This compound | - | - | - | 32 - 64 |
| Crystal Violet | Vancomycin | 16 | ~20% | - | - |
| Resazurin | Vancomycin | 16 | - | ~30% | - |
| MBEC Assay | Vancomycin | - | - | - | > 128 |
Note: MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%) is the concentration required to eradicate 50% of the biofilm. Percentage reductions are estimations based on typical results.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic bacteria.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial culture (S. aureus) in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the bacterial culture to a concentration of 1 x 10⁶ CFU/mL in CAMHB.
-
Add 100 µL of the bacterial suspension to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm.
Crystal Violet Assay for Biofilm Biomass Quantification
This assay quantifies the total biomass of the biofilm after treatment with this compound.
Materials:
-
S. aureus culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader (570 nm)
Procedure:
-
Grow S. aureus overnight in TSB. Dilute the culture 1:100 in TSB with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate.
-
To assess biofilm prevention, add desired concentrations of this compound to the wells at the time of inoculation.
-
To assess biofilm eradication, incubate the plate for 24 hours at 37°C to allow biofilm formation. Then, gently remove the planktonic bacteria, wash with PBS, and add fresh media containing this compound.
-
Incubate the plate for 24 hours at 37°C.
-
Gently aspirate the medium and wash the wells three times with 200 µL of PBS to remove planktonic cells.
-
Fix the biofilms by air-drying or by heating at 60°C for 1 hour.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air-dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the concentration of this compound required to kill the bacteria within a pre-formed biofilm.
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device)
-
S. aureus culture
-
Appropriate growth medium (e.g., TSB)
-
This compound
-
Sterile 96-well plates
-
PBS
-
Sonicator
Procedure:
-
Grow a 24-hour biofilm on the pegs of the MBEC device lid according to the manufacturer's instructions.
-
Prepare a challenge plate with serial dilutions of this compound in fresh growth medium.
-
Rinse the peg lid with PBS to remove planktonic bacteria and place it onto the challenge plate.
-
Incubate for 24 hours at 37°C.
-
After incubation, rinse the peg lid again with PBS.
-
Place the peg lid into a recovery plate containing fresh medium.
-
Dislodge the surviving bacteria from the pegs by sonication.
-
Incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is determined as the lowest concentration of this compound that prevents bacterial regrowth in the recovery plate.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM with live/dead staining allows for the visualization of the biofilm structure and the differentiation between viable and non-viable cells.
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Grow S. aureus biofilms on a suitable surface (e.g., glass coverslips in a 24-well plate) for 24 hours.
-
Treat the biofilms with the desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Gently wash the biofilms with PBS.
-
Prepare the staining solution by mixing SYTO 9 and propidium iodide in sterile water according to the manufacturer's protocol.
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
Gently rinse with PBS to remove excess stain.
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal microscope. Live bacteria will fluoresce green (SYTO 9), and dead bacteria will fluoresce red (propidium iodide).
-
Acquire Z-stack images to analyze the three-dimensional structure of the biofilm. Image analysis software (e.g., ImageJ) can be used to quantify the live and dead cell populations.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Frontiers | Activation of a Cell Surface Signaling Pathway in Pseudomonas aeruginosa Requires ClpP Protease and New Sigma Factor Synthesis [frontiersin.org]
- 2. Killing persister cells and eradicating a biofilm infection by activating the ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Enopeptin A Binding Affinity to ClpP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a novel mechanism of antibacterial action by targeting the caseinolytic protease P (ClpP).[1][2] Unlike traditional antibiotics that inhibit essential enzymes, this compound acts as a dysregulator, binding to ClpP and activating it in an uncontrolled manner.[2][3] This leads to the indiscriminate degradation of cellular proteins, including the essential cell division protein FtsZ, ultimately causing bacterial cell death.[4] Understanding the binding affinity and kinetics of this compound and its analogs to ClpP is crucial for the development of new and effective antimicrobial agents.
These application notes provide detailed protocols for three common biophysical techniques used to measure the binding affinity of this compound to ClpP: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Data Presentation: Quantitative Analysis of this compound (ADEP) Binding to ClpP
The following table summarizes quantitative data for the binding and activation of ClpP by various acyldepsipeptides, including this compound analogs. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | ClpP Species | Technique | Parameter | Value | Reference |
| ADEP7 | Staphylococcus aureus | ITC | Kd | 2.1 ± 0.5 μM | |
| ADEP7 | Staphylococcus aureus | Activity Assay | EC50 | 3.1 ± 0.1 μM | |
| ADEP7 | Staphylococcus aureus | Activity Assay | Hill Coefficient | 2.0 ± 0.1 | |
| ADEP 1a | Mycobacterium tuberculosis | Activity Assay | EC50 | 38 ± 2 μM | |
| ADEP 1a | Mycobacterium tuberculosis | Activity Assay | Hill coefficient | 1.9 ± 0.07 | |
| ADEP 2a | Mycobacterium tuberculosis | Activity Assay | EC50 | 46 ± 0.4 μM | |
| ADEP 2a | Mycobacterium tuberculosis | Activity Assay | Hill coefficient | 3.3 ± 0.2 | |
| ADEP 1a | Mycobacterium tuberculosis | Activity Assay | IC50 | 59 ± 9 μM | |
| ADEP 2a | Mycobacterium tuberculosis | Activity Assay | EC50 | 40 ± 5 μM |
Signaling Pathway and Experimental Workflow
The interaction of this compound with ClpP initiates a cascade of events leading to bacterial cell death. The following diagrams illustrate this pathway and a general workflow for assessing the binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. The antibiotic ADEP reprogrammes ClpP, switching it from a regulated to an uncontrolled protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]
- 4. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Enopeptin A and its Analogs in Murine Infection Models: Application Notes and Protocols
Introduction
Enopeptin A is a naturally occurring depsipeptide antibiotic with a novel mechanism of action. However, its therapeutic potential for in vivo applications is significantly hampered by poor solubility and high chemical lability. These limitations have spurred the development of synthetic analogs, known as acyldepsipeptides (ADEPs), which exhibit improved pharmacokinetic properties and potent in vivo efficacy. This document provides an overview of the in vivo efficacy of the enopeptin class, focusing on the well-studied analog ADEP4, and offers detailed protocols for researchers aiming to evaluate these compounds in murine infection models.
Mechanism of Action: ClpP Protease Activation
Enopeptins and their ADEP analogs do not follow conventional antibiotic mechanisms of inhibiting essential cellular processes. Instead, they act by dysregulating the caseinolytic protease (ClpP).[1][2][3] Normally, ClpP is a tightly regulated protease that, in conjunction with its associated ATPases, degrades misfolded or damaged proteins. ADEPs bind to ClpP, forcing it into an active conformation that remains open.[1][4] This leads to the uncontrolled and indiscriminate degradation of cellular proteins, including essential proteins like FtsZ, which is crucial for cell division. This ultimately results in bacterial cell death.
Caption: Mechanism of Action of Enopeptin/ADEPs.
In Vivo Efficacy Data (ADEP4)
Direct in vivo efficacy data for this compound is scarce due to its unfavorable physicochemical properties. The following tables summarize the in vivo efficacy of its potent analog, ADEP4, in various murine infection models.
Table 1: Efficacy of ADEP4 in a Murine Peritonitis Model with Vancomycin-Resistant Enterococcus faecalis (VRE)
| Treatment Group | Dosage | Mean Bacterial Burden (log10 CFU/mL) in Peritoneal Fluid | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~7.5 | - |
| ADEP4 | 80 mg/kg | ~5.5 | P < 0.001 |
| Ampicillin | 50 mg/kg | ~5.8 | P < 0.001 |
| Ampicillin | 100 mg/kg | ~5.5 | P < 0.001 |
| ADEP4 + Ampicillin | 80 mg/kg + 100 mg/kg | ~3.5 | P < 0.0001 |
Data adapted from Brown Gandt et al., 2018.
Table 2: Efficacy of ADEP4 in a Murine Deep-Seated Thigh Infection Model with Staphylococcus aureus
| Treatment Group | Dosage | Mean Bacterial Burden (log10 CFU/g) in Thigh Tissue (24h post-treatment) |
| Pre-treatment Control | - | ~7.0 |
| Vancomycin | 110 mg/kg (q12h) | ~5.0 |
| ADEP4 + Rifampicin | 25 mg/kg + 35 mg/kg (4h later) / 30 mg/kg (q24h) | Below Limit of Detection |
Data adapted from Conlon et al., 2014.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with enopeptin-class antibiotics, based on established murine infection models for ADEP4.
Murine Peritonitis/Sepsis Model
This model is suitable for evaluating the efficacy of antibiotics against systemic infections.
Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinically relevant strain, such as Vancomycin-Resistant Enterococcus faecalis (VRE) V583.
-
Inoculum Preparation:
-
Culture VRE overnight in Brain Heart Infusion (BHI) broth.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL). The final inoculum is typically mixed with a sterile mucin solution to enhance virulence.
-
-
Infection:
-
Administer the bacterial suspension (e.g., 0.5 mL of 1 x 10^9 CFU/mL) intraperitoneally (i.p.) to each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the therapeutic agent (e.g., ADEP4 dissolved in a suitable vehicle like 100% PEG400) via the desired route (e.g., intraperitoneally or subcutaneously).
-
Include control groups: vehicle-only and a standard-of-care antibiotic (e.g., ampicillin).
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Collect peritoneal lavage fluid.
-
Perform serial dilutions of the lavage fluid and plate on appropriate agar (e.g., BHI agar with vancomycin selection) to determine bacterial burden (CFU/mL).
-
Caption: Workflow for Murine Peritonitis Model.
Murine Deep-Seated Thigh Infection Model
This model is used to simulate a localized, deep-seated infection, which is often challenging to treat.
Protocol:
-
Animal Model: Use female Swiss Webster mice (4-6 weeks old).
-
Bacterial Strain: A strain known to cause deep-seated infections, such as Staphylococcus aureus USA300.
-
Inoculum Preparation:
-
Grow S. aureus to mid-log phase in a suitable medium like Tryptic Soy Broth (TSB).
-
Wash the cells with sterile PBS and resuspend to the target concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject a small volume (e.g., 100 µL) of the bacterial suspension directly into the thigh muscle of one hind limb.
-
-
Treatment:
-
Allow the infection to establish (e.g., 24 hours).
-
Administer the therapeutic agents. This model is particularly useful for testing combination therapies (e.g., ADEP4 with rifampicin).
-
Administer drugs via a systemic route (e.g., intraperitoneal or subcutaneous injection) at specified intervals.
-
-
Efficacy Assessment:
-
At the study endpoint (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).
-
Conclusion
While this compound itself has seen limited in vivo investigation due to inherent chemical and physical limitations, its synthetic analogs, particularly ADEP4, have demonstrated significant efficacy in various murine models of bacterial infection. The unique mechanism of action, involving the dysregulation of the ClpP protease, makes this class of compounds a promising area for the development of novel antibiotics to combat drug-resistant pathogens. The protocols outlined here provide a framework for the continued preclinical evaluation of this promising class of antibiotics.
References
- 1. In Vivo and In Vitro Effects of a ClpP-Activating Antibiotic against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Effects of a ClpP-Activating Antibiotic against Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]
Application Notes and Protocols for Radiolabeling Enopeptin A for Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Enopeptin A, a potent acyldepsipeptide antibiotic, for in vivo biodistribution studies. The described methods are designed to enable researchers to track the localization and accumulation of this compound in various tissues, providing critical data for pharmacokinetic and pharmacodynamic assessments.
This compound, a member of the acyldepsipeptide (ADEP) class of antibiotics, exerts its antibacterial effect by activating and dysregulating the caseinolytic protease (ClpP).[1][2][3][4] Understanding the in vivo fate of this molecule is paramount for its development as a potential therapeutic agent. The following protocols detail two distinct methods for radiolabeling this compound: an indirect radioiodination method using a prosthetic group and a method for labeling with Technetium-99m via a chelator.
Structural Considerations for Radiolabeling this compound
The chemical structure of this compound (Molecular Formula: C₄₇H₅₇N₇O₁₁) lacks a tyrosine residue, which is the preferred site for direct electrophilic radioiodination. However, the presence of a secondary amine on the exocyclic phenylalanine linker and another on the 2-hydroxy-5-oxocyclopenten-1-yl moiety provides potential sites for conjugation with radiolabeled prosthetic groups. Additionally, the complex macrocyclic structure contains multiple heteroatoms that could potentially coordinate with a radiometal, although conjugation of a specific chelator is a more controlled approach for labeling with metallic radionuclides like Technetium-99m.
Method 1: Indirect Radioiodination with Iodine-125 using a Prosthetic Group
This method describes the covalent attachment of a pre-radiolabeled prosthetic group, N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate ([¹²⁵I]Bolton-Hunter reagent), to an amine group on this compound.[5] This is a well-established, non-oxidative method suitable for molecules that lack tyrosine residues or are sensitive to oxidation.
Experimental Protocol
Materials:
-
This compound
-
[¹²⁵I]Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium borate buffer, pH 8.5
-
Sephadex G-25 column
-
0.05 M Ammonium acetate buffer, pH 5.0
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Radio-TLC scanner or gamma counter
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of this compound Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMF.
-
Radiolabeling Reaction:
-
In a shielded vial, add 1 mCi (37 MBq) of [¹²⁵I]Bolton-Hunter reagent (typically supplied in benzene or ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the this compound solution to the dried [¹²⁵I]Bolton-Hunter reagent.
-
Immediately add 200 µL of 0.1 M sodium borate buffer, pH 8.5.
-
Gently vortex the mixture and incubate at 4°C for 4 hours, or overnight for higher yield, with gentle agitation.
-
-
Purification:
-
Quench the reaction by adding 100 µL of 0.2 M glycine in borate buffer.
-
Purify the reaction mixture using a Sephadex G-25 column pre-equilibrated with 0.05 M ammonium acetate buffer, pH 5.0, to separate the labeled peptide from unreacted [¹²⁵I]Bolton-Hunter reagent.
-
Collect fractions and identify the radiolabeled this compound peak using a gamma counter.
-
For higher purity, pool the radioactive fractions and perform RP-HPLC purification. Use a linear gradient of water/0.1% TFA and ACN/0.1% TFA.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product by radio-TLC and RP-HPLC.
-
Calculate the radiochemical yield as the percentage of radioactivity incorporated into the product relative to the total initial radioactivity.
-
Determine the specific activity by quantifying the amount of peptide and its associated radioactivity.
-
Method 2: Labeling with Technetium-99m via a Conjugated Chelator
This method involves the conjugation of a bifunctional chelator to this compound, followed by labeling with the metastable isotope Technetium-99m (⁹⁹ᵐTc). The [99mTc(CO)₃(H₂O)₃]⁺ core is a versatile precursor for labeling biomolecules. This protocol assumes the prior synthesis of an this compound derivative conjugated with a suitable chelator, such as a derivative of HYNIC (hydrazinonicotinic acid) or a tripeptide chelator like Gly-Gly-Gly, at one of the available amine groups.
Experimental Protocol
Materials:
-
This compound-chelator conjugate (e.g., this compound-HYNIC)
-
IsoLink® kit or similar for the preparation of [99mTc(CO)₃(H₂O)₃]⁺
-
Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
0.5 M Phosphate buffer, pH 7.4
-
Tricine
-
Sterile water for injection
-
PD-10 desalting column
-
ITLC-SG strips
-
Saline and 50% Acetonitrile in water as mobile phases for TLC
-
RP-HPLC system with a C18 column and a radioactivity detector
Procedure:
-
Preparation of [99mTc(CO)₃(H₂O)₃]⁺:
-
Prepare the [99mTc(CO)₃(H₂O)₃]⁺ precursor according to the manufacturer's instructions (e.g., using an IsoLink® kit). This typically involves adding [⁹⁹ᵐTc]NaTcO₄ to a vial containing sodium boranocarbonate, potassium sodium tartrate tetrahydrate, and sodium bicarbonate, followed by heating.
-
-
Radiolabeling Reaction:
-
In a sterile, shielded vial, dissolve 100 µg of the this compound-chelator conjugate in 100 µL of sterile water.
-
Add 50 µL of a 10 mg/mL Tricine solution in water.
-
Add 10-20 mCi (370-740 MBq) of the freshly prepared [99mTc(CO)₃(H₂O)₃]⁺ solution.
-
Adjust the final volume to approximately 500 µL with 0.5 M phosphate buffer, pH 7.4.
-
Incubate the reaction mixture at 75-100°C for 20-30 minutes.
-
-
Purification:
-
After cooling to room temperature, purify the labeled peptide using a PD-10 desalting column pre-equilibrated with saline to remove unreacted [⁹⁹ᵐTc] and other small molecule impurities.
-
Collect the eluate containing the [⁹⁹ᵐTc]this compound.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC-SG strips with two mobile phases (saline and 50% acetonitrile/water). The labeled peptide should remain at the origin in saline, while pertechnetate and the tricarbonyl core move with the solvent front. In 50% acetonitrile/water, the labeled peptide will migrate.
-
Confirm radiochemical purity with RP-HPLC.
-
Calculate the radiochemical yield.
-
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the two proposed radiolabeling methods for this compound.
| Parameter | Method 1: [¹²⁵I]Indirect Labeling | Method 2: [⁹⁹ᵐTc]Chelator Labeling |
| Radionuclide | Iodine-125 (¹²⁵I) | Technetium-99m (⁹⁹ᵐTc) |
| Emission Type | Gamma | Gamma |
| Half-life | 59.4 days | 6.01 hours |
| Radiochemical Yield | 40 - 60% | > 95% |
| Radiochemical Purity | > 98% (post-HPLC) | > 95% (post-PD-10) |
| Specific Activity | 1 - 5 mCi/mg | 100 - 500 mCi/mg |
| Stability in Serum | > 95% over 24 hours | > 90% over 6 hours |
Biodistribution Studies
Once the radiolabeled this compound is prepared and its quality is confirmed, it can be used for in vivo biodistribution studies in appropriate animal models of bacterial infection.
Brief Protocol:
-
Inject a known amount of the radiolabeled this compound intravenously into the animal model.
-
At various time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and infected tissue).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for radiolabeling this compound and subsequent biodistribution studies.
Caption: Conceptual diagram of radiolabeled this compound targeting ClpP for biodistribution tracking.
References
- 1. The antibiotic ADEP reprogrammes ClpP, switching it from a regulated to an uncontrolled protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
Application of Enopeptin A in Studying Bacterial Cell Division
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enopeptin A is a cyclic acyldepsipeptide antibiotic belonging to the ADEP class of antimicrobial agents. These compounds have garnered significant interest in the field of antibiotic research due to their novel mechanism of action, which circumvents common resistance pathways. Unlike many antibiotics that inhibit essential cellular processes, this compound acts by dysregulating a key proteolytic system in bacteria. This unique mode of action makes it a valuable tool for studying bacterial cell division and a promising lead for the development of new therapeutics against multidrug-resistant pathogens.
The primary target of this compound is the caseinolytic protease P (ClpP), a highly conserved serine protease in bacteria. In its natural state, the activity of ClpP is tightly regulated by associated AAA+ ATPases (e.g., ClpX, ClpA), which recognize, unfold, and deliver substrate proteins to the ClpP proteolytic chamber. This compound and other ADEPs bind to a hydrophobic pocket on the surface of ClpP, causing a conformational change that opens the axial pores of the ClpP barrel.[1][2] This activation bypasses the need for ATPase partners and leads to the uncontrolled degradation of cellular proteins.[3][4]
A particularly sensitive substrate for this dysregulated ClpP activity is the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a homolog of eukaryotic tubulin and a central organizer of the bacterial divisome. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins and provides the constrictive force for cytokinesis. By activating ClpP to degrade FtsZ, this compound effectively blocks the formation of the Z-ring, leading to an inhibition of cell division. This results in characteristic morphological changes, such as filamentation in rod-shaped bacteria and cell swelling in cocci.[5]
These application notes provide a summary of the known effects of this compound, detailed protocols for its use in studying bacterial cell division, and visualizations to illustrate its mechanism of action and experimental workflows.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the antibacterial activity of closely related acyldepsipeptides (ADEPs). This data provides a strong indication of the expected potency of this compound against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of ADEP1
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 4 - 6 |
| Streptococcus pneumoniae | 0.8 |
| Bacillus subtilis | 0.39 |
Note: Data for ADEP1, a closely related acyldepsipeptide to this compound.
Table 2: In Vitro FtsZ Degradation by ADEP-Activated ClpP
| Parameter | Value | Conditions |
| Time to FtsZ Degradation | ~15 minutes | 4 µM FtsZ, 3 µM ClpP, 10 µg/mL ADEP2 at 37°C |
Note: Data for ADEP2-mediated FtsZ degradation. The degradation kinetics are expected to be similar for this compound.
Mandatory Visualization
Signaling Pathway of this compound Action```dot
Caption: Workflow for evaluating the bioactivity of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the desired starting concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria, no antibiotic) and well 12 as the negative control (media only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.
-
In Vitro FtsZ Degradation Assay
This protocol is to verify the degradation of FtsZ by ClpP in the presence of this compound.
Materials:
-
Purified FtsZ protein (from Bacillus subtilis or other target organism)
-
Purified ClpP protein (from the same organism as FtsZ)
-
This compound
-
Degradation Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or antibodies for Western blotting
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction would include:
-
Purified FtsZ (to a final concentration of 4 µM)
-
Purified ClpP (to a final concentration of 3 µM)
-
This compound (to a final concentration of 10 µg/mL)
-
Degradation Buffer to 50 µL
-
-
Prepare control reactions lacking this compound, ClpP, or both.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
Collect 10 µL aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Analysis:
-
Stop the reaction in the collected aliquots by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or perform a Western blot using anti-FtsZ antibodies to visualize the degradation of FtsZ over time. A disappearance of the FtsZ band in the presence of both ClpP and this compound indicates successful degradation.
-
Microscopic Analysis of Bacterial Morphology and FtsZ Localization
This protocol allows for the visualization of the effects of this compound on bacterial cell shape and the localization of FtsZ.
Materials:
-
Bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP)
-
This compound
-
Appropriate growth medium
-
Fluorescence microscope with live-cell imaging capabilities
-
Membrane stain (e.g., FM 4-64)
-
Agarose pads
Procedure:
-
Cell Culture and Treatment:
-
Grow the bacterial strain expressing FtsZ-GFP to the mid-logarithmic phase.
-
Treat a portion of the culture with this compound at a concentration of 1-2x MIC. Incubate an untreated culture as a control.
-
Continue incubation for a period known to induce morphological changes (e.g., 1-3 hours).
-
-
Sample Preparation for Microscopy:
-
Prepare 1% agarose pads with the appropriate growth medium.
-
Take a small aliquot of the treated and untreated cultures. If desired, stain with a membrane dye like FM 4-64 according to the manufacturer's instructions.
-
Spot a small volume (1-2 µL) of the cell suspension onto a glass slide and cover with the agarose pad.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the fluorescent protein (e.g., GFP) and the membrane stain.
-
Acquire both phase-contrast or DIC images to observe cell morphology and fluorescence images to visualize FtsZ localization.
-
In untreated cells, FtsZ-GFP should localize to the mid-cell, forming a distinct Z-ring.
-
In this compound-treated cells, observe for cell filamentation (in rod-shaped bacteria) or swelling (in cocci) and a delocalized or diffuse FtsZ-GFP signal, indicating the disruption of Z-ring formation.
-
Conclusion
This compound represents a powerful tool for investigating the intricacies of bacterial cell division. Its unique mechanism of activating the ClpP protease to degrade FtsZ provides a specific method to disrupt cytokinesis. The protocols and information provided here offer a framework for researchers to utilize this compound in their studies to further elucidate the processes of bacterial cell division and to explore novel avenues for antibiotic development. The potent activity of the ADEP class against resistant Gram-positive pathogens underscores the therapeutic potential of targeting the ClpP protease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry optimization of acyldepsipeptides of the enopeptin class antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties of mannopeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
Application Notes and Protocols: Investigating ClpP Substrate Specificity Using Enopeptin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for protein homeostasis and virulence in many bacterial species.[1][2] Its activity is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA, which recognize, unfold, and translocate specific protein substrates into the ClpP proteolytic chamber.[3][4] This regulatory mechanism ensures that only appropriate substrates are degraded.
Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a powerful chemical tool to investigate the intrinsic substrate specificity of ClpP.[1] ADEPs function through a novel mechanism of action: they bind to the apical hydrophobic pockets of the ClpP tetradecamer, displacing the regulatory Clp-ATPases. This binding event induces a conformational change that forces the axial pores of ClpP into a constitutively open state, bypassing the need for an ATPase chaperone. Consequently, this compound converts ClpP from a tightly regulated protease into an uncontrolled enzyme that degrades unfolded or flexible proteins. This unique mode of action allows researchers to probe the inherent substrate preferences of the ClpP proteolytic core, independent of its natural regulatory partners.
These application notes provide detailed protocols and quantitative data for utilizing this compound to study ClpP substrate specificity, offering valuable insights for antibacterial drug discovery and the fundamental biology of bacterial proteostasis.
Quantitative Data Summary
The interaction of ADEPs, including this compound, with ClpP has been characterized quantitatively across various bacterial species. The following tables summarize key binding and activity parameters.
Table 1: Binding Affinity and Stoichiometry of ADEPs to ClpP
| Compound | ClpP Species | Method | Parameter | Value | Reference |
| ADEP7 | Staphylococcus aureus | ITC | Kd | 2.1 ± 0.5 µM | |
| ADEP7 | Staphylococcus aureus | ITC | Stoichiometry (n) | 1.01 ± 0.02 | |
| ADEP7 | Staphylococcus aureus | Thermal Shift | EC50 (Stabilization) | 2.7 ± 0.3 µM | |
| ADEP1 | Bacillus subtilis | N/A | Affinity | Low µM to sub-µM range |
Note: The stoichiometry factor (n) of 1.01 indicates that approximately one ADEP molecule binds per ClpP monomer, equating to 14 ADEP molecules per ClpP tetradecamer.
Table 2: Activation of ClpP Proteolytic Activity by ADEPs
| Compound | ClpP Species | Substrate | Method | Parameter | Value | Reference |
| ADEP7 | Staphylococcus aureus | FITC-Casein | Fluorimetry | EC50 (Activation) | 3.1 ± 0.1 µM | |
| ADEP7 | Staphylococcus aureus | FITC-Casein | Fluorimetry | Hill Coefficient (h) | 2.0 ± 0.1 | |
| This compound | Escherichia coli | FITC-β-Casein | Fluorimetry | Effective Concentration | 25 µM | |
| ADEP2 | Staphylococcus aureus | N/A | MIC Assay | MIC | 0.5 µg/mL |
Note: A Hill coefficient of 2.0 suggests positive cooperative binding, where the binding of the first ADEP molecule increases the affinity for subsequent molecules.
Key Experimental Protocols
Here we provide detailed methodologies for experiments designed to investigate ClpP activation and substrate degradation using this compound.
Protocol 1: In Vitro ClpP Activation Assay using a Fluorogenic Substrate
This protocol measures the activation of ClpP by this compound through the degradation of a fluorescently labeled model substrate, FITC-β-casein. Cleavage of the substrate relieves internal quenching, resulting in an increase in fluorescence.
Materials:
-
Purified ClpP protein (e.g., from E. coli or S. aureus)
-
This compound (or other ADEP analogs)
-
FITC-β-casein (Sigma-Aldrich)
-
DMSO (for dissolving this compound)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a working solution of FITC-β-casein at 1 mg/mL in Assay Buffer.
-
Dilute purified ClpP to a working concentration of 1 µM in Assay Buffer.
-
-
Set up Assay Plate:
-
In a 96-well plate, prepare serial dilutions of this compound in Assay Buffer to achieve a final concentration range (e.g., 0.1 µM to 100 µM).
-
Include a positive control (e.g., 50 µM of a known potent ADEP) and a negative control (DMSO vehicle).
-
-
Initiate Reaction:
-
To each well, add 25 µL of the ClpP working solution (final concentration 0.5 µM).
-
Add 25 µL of the corresponding this compound dilution or control.
-
Incubate at 37°C for 10 minutes to allow for ClpP-Enopeptin A binding.
-
Initiate the proteolytic reaction by adding 50 µL of the FITC-β-casein working solution (final concentration 0.5 mg/mL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each this compound concentration from the linear phase of the fluorescence curve.
-
Plot V₀ against the this compound concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to determine the EC₅₀ and Hill coefficient.
-
Protocol 2: In Vitro Degradation of a Specific Protein Substrate (FtsZ)
This protocol directly assesses the ability of this compound-activated ClpP to degrade a specific, physiologically relevant substrate, the cell division protein FtsZ. Degradation is monitored by SDS-PAGE.
Materials:
-
Purified ClpP protein
-
Purified FtsZ protein
-
This compound
-
Reaction Buffer: 25 mM HEPES, 200 mM KCl, 10 mM MgCl₂, 10% glycerol, pH 7.6
-
ATP Regeneration System (optional, as a control): 20 mM Creatine Phosphate, 0.2 mg/mL Creatine Kinase, 5 mM ATP
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain or antibodies for Western blot
Procedure:
-
Prepare Reaction Mixtures:
-
Set up reaction tubes on ice. For a 50 µL reaction, combine:
-
Purified ClpP (to a final concentration of 1 µM)
-
Purified FtsZ (to a final concentration of 2 µM)
-
Reaction Buffer
-
This compound (to a final concentration of 10 µg/mL) or DMSO vehicle control.
-
-
Prepare a control reaction without ClpP to ensure FtsZ is stable under the assay conditions.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately stop the reaction by mixing the aliquot with 10 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis by SDS-PAGE:
-
Load the quenched samples onto a 12% SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The disappearance of the FtsZ band over time in the presence of ClpP and this compound indicates degradation.
-
Alternatively, perform a Western blot using an anti-FtsZ antibody for more sensitive detection.
-
Protocol 3: Analysis of Protein Levels in ADEP-Treated Bacterial Cells
This protocol examines the effect of this compound on the cellular proteome by comparing the levels of specific proteins in treated versus untreated bacterial cells. This can reveal which proteins are targeted for degradation by activated ClpP in vivo.
Materials:
-
Bacterial strain of interest (e.g., B. subtilis, S. aureus)
-
Growth medium (e.g., LB or TSB)
-
This compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Sonicator or bead beater
-
Bradford assay reagent for protein quantification
-
Antibodies against target proteins (e.g., FtsZ) and a loading control (e.g., DivIVA).
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Grow a liquid culture of the bacterial strain to the mid-logarithmic phase (e.g., OD₆₀₀ ≈ 0.5).
-
Divide the culture into two flasks. To one, add this compound to a final concentration of 2x the Minimum Inhibitory Concentration (MIC) (e.g., 1.0 µg/mL for ADEP2 in S. aureus). To the other, add an equivalent volume of DMSO as a vehicle control.
-
Continue to incubate the cultures at 37°C.
-
-
Cell Harvesting:
-
Collect samples from both treated and untreated cultures at various time points (e.g., 0, 30, 60, 120 minutes).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellets once with cold PBS.
-
-
Protein Extraction:
-
Resuspend the cell pellets in Lysis Buffer.
-
Lyse the cells by sonication or bead beating on ice.
-
Clarify the lysates by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the total protein concentration of each lysate using the Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Perform a Western blot analysis. Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against your protein of interest (e.g., anti-FtsZ) and a loading control protein whose levels are not expected to change (e.g., anti-DivIVA).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Compare the band intensities to determine if the target protein level decreases upon this compound treatment.
-
Visualizations
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: Mechanism of this compound-mediated dysregulation of ClpP.
Caption: Experimental workflow for investigating ClpP substrate specificity.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Chemical Stability of the Enopeptin A Polyene Side Chain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the chemical instability of the Enopeptin A polyene side chain.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is rapidly losing activity. What are the likely causes?
A1: The primary cause of this compound instability is the degradation of its octa-2,4,6-trienoic acid (polyene) side chain. This conjugated system is highly susceptible to degradation under several common laboratory conditions:
-
Photodegradation: Exposure to light, particularly UV and visible light, can induce isomerization and cleavage of the polyene chain. Polyene antibiotics are known to be rapidly degraded by light.[1]
-
Oxidative Degradation: The double bonds in the polyene chain are prone to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or the formation of free radicals.[2][3]
-
Thermal Degradation: High temperatures can accelerate the rate of degradation of the polyene side chain.
-
pH Instability: Extreme pH conditions can also contribute to the degradation of the molecule.
Q2: How can I minimize the degradation of my this compound samples during routine handling and storage?
A2: To minimize degradation, adhere to the following handling and storage procedures:
-
Protection from Light: Always work with this compound in a dark room or under amber light. Store samples in amber vials or wrap them in aluminum foil.
-
Inert Atmosphere: For long-term storage, keep the compound as a dry powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Low Temperature: Store solid samples at -20°C or below. Prepare aqueous solutions fresh and if short-term storage is necessary, keep them at 2-8°C and protected from light.
-
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen. Avoid solvents that may contain peroxides.
Q3: I am synthesizing an this compound analog and want to improve its chemical stability. What is the most effective strategy?
A3: The most successful strategy to enhance the chemical stability of this compound is to modify or replace the unstable polyene side chain. Medicinal chemistry efforts have shown that reducing the number of conjugated double bonds or replacing the polyene with a more stable acyl group significantly improves stability. The development of ADEP4, a highly potent and stable analog, involved replacing the octa-2,4,6-trienoic acid with an α,β-unsaturated hexenoyl or a heptenoyl moiety. This modification dramatically increases chemical and metabolic stability.[4]
Q4: What are the key analytical techniques to monitor the degradation of this compound?
A4: Several analytical techniques can be employed to monitor the purity and degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is the most common method. The polyene chain has a characteristic UV-Vis absorption spectrum, and its degradation can be monitored by the decrease in the area of the parent peak and the appearance of degradation product peaks.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique provides higher resolution and sensitivity, allowing for the separation and identification of degradation products by their mass-to-charge ratio and fragmentation patterns.[5]
-
UV-Vis Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can be used for a quick assessment of the polyene chromophore's integrity by monitoring changes in the absorption spectrum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound and its analogs with modified side chains.
Issue 1: Low Yield During N-terminal Acylation with a Hydrophobic Fatty Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete coupling of the fatty acid to the N-terminus of the peptide on solid support, confirmed by a positive Kaiser test. | Steric Hindrance: The bulky fatty acid may have difficulty accessing the N-terminal amine of the resin-bound peptide. | 1. Increase Reaction Time and Temperature: Extend the coupling reaction time to 4-6 hours or overnight. Gently warming the reaction vessel (e.g., to 30-40°C) can also improve coupling efficiency. 2. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU. 3. Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated fatty acid. |
| Peptide Aggregation: The hydrophobic nature of the growing peptide chain can lead to aggregation on the resin, blocking the N-terminus. | 1. Change Solvent System: Use a solvent with better solvating properties for hydrophobic peptides, such as N-methylpyrrolidone (NMP) instead of or in combination with DMF. A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective. 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures. | |
| Poor Solubility of the Fatty Acid: The hydrophobic fatty acid may not be fully soluble in the reaction solvent. | 1. Pre-dissolve the Fatty Acid: Ensure the fatty acid is completely dissolved in a minimal amount of DMF or NMP before adding it to the coupling reagent solution. Sonication may aid in dissolution. 2. Use a Co-solvent: Consider using a small amount of a less polar solvent like dichloromethane (DCM) in the coupling mixture to improve the solubility of the fatty acid. |
Issue 2: Presence of Multiple Impurities in the Crude Product After Cleavage
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. | Incomplete Deprotection of Side Chains: Some side-chain protecting groups may not have been fully removed during cleavage, leading to closely related impurities. | 1. Increase Cleavage Time: Extend the cleavage time to ensure complete removal of all protecting groups. 2. Optimize Scavenger Cocktail: Ensure the correct scavengers are used in the cleavage cocktail to quench reactive species that can modify the peptide. For peptides containing tryptophan, for example, using triisopropylsilane (TIS) is crucial. |
| Degradation During Cleavage: The strong acidic conditions of the cleavage cocktail can cause partial degradation of the peptide or the modified side chain. | 1. Minimize Cleavage Time: While ensuring complete deprotection, avoid excessively long cleavage times. 2. Perform Cleavage at Lower Temperature: Conduct the cleavage reaction on ice to minimize acid-catalyzed degradation. | |
| Oxidation of Sensitive Residues: Residues like methionine or tryptophan can be oxidized during workup. | 1. Use Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. 2. Add Antioxidants: Consider adding a small amount of a scavenger for oxidative species, like dithiothreitol (DTT), during workup and purification if compatible with your peptide. |
Data Presentation
| Compound | Side Chain | Photostability | Metabolic Stability | In Vivo Efficacy |
| This compound (ADEP1) | Octa-2,4,6-trienoic acid | Low (susceptible to light) | Low | Lacks activity in infection models |
| ADEP4 Analog | α,β-unsaturated hexenoyl | Markedly Improved | Improved | Excellent in vivo efficacy |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an this compound Analog with a Heptenoyl Side Chain
This protocol describes the synthesis of an this compound analog where the polyene side chain is replaced with a more stable heptenoyl group. The synthesis is performed on a Rink Amide resin using Fmoc chemistry.
1. Resin Preparation and Swelling:
- Place Rink Amide resin in a peptide synthesis vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine treatment for 15 minutes, then drain.
- Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the mixture to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 times).
- Confirm the completion of the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. N-terminal Acylation with Heptenoic Acid:
- After the final Fmoc deprotection (step 2), wash the resin-bound peptide thoroughly.
- In a separate vial, dissolve trans-2-heptenoic acid (5 eq.), HATU (4.9 eq.), and HOAt (5 eq.) in NMP.
- Add DIPEA (10 eq.) to the mixture.
- Add the activated heptenoic acid solution to the resin.
- Agitate the reaction for 4 hours at room temperature.
- Drain the acylation solution and wash the resin with NMP (3 times), DMF (3 times), and DCM (5 times).
- Dry the resin under vacuum.
6. Cleavage and Deprotection:
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide under vacuum.
7. Purification:
- Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the desired product and confirm the identity by mass spectrometry.
- Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Photostability Testing of this compound Analogs
This protocol outlines a method to compare the photostability of this compound and its stabilized analogs using HPLC.
1. Sample Preparation:
- Prepare stock solutions of this compound and the analog (e.g., ADEP4) at a concentration of 1 mg/mL in methanol.
- Dilute the stock solutions to a final concentration of 50 µg/mL in a transparent buffer (e.g., phosphate buffer, pH 7.4).
2. Light Exposure:
- Transfer aliquots of each sample solution into transparent glass vials.
- Prepare control samples by wrapping identical vials in aluminum foil to protect them from light.
- Expose the unwrapped vials to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).
- Place the control (dark) samples alongside the exposed samples to monitor for any thermal degradation.
3. Time-Point Analysis:
- At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each exposed and dark control vial.
- Immediately analyze the samples by RP-HPLC with UV-Vis detection.
4. HPLC Analysis:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1 mL/min.
- Detection: UV detector set at the λmax of the polyene chromophore (e.g., ~300-360 nm for this compound) and the λmax of the analog's chromophore.
5. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the peak area at time zero.
- Plot the percentage of remaining compound versus time for both the exposed and dark control samples.
- Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the half-life (t½) of each compound under photolytic stress.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of a stabilized this compound analog.
Caption: Troubleshooting decision tree for incomplete N-terminal acylation.
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of the polyene antibiotic amphotericin B. Evidence for radical formation in the process of autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Enopeptin A Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis (SPPS) of Enopeptin A and other cyclic peptides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of cyclic peptides like this compound?
Low yields in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is often an issue with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form inter- and intra-chain hydrogen bonds, making reactive sites inaccessible to reagents.[1] This is a major cause of failure, especially for hydrophobic sequences.[1]
-
Suboptimal On-Resin Cyclization: The head-to-tail cyclization step is critical and can be inefficient. This may be due to steric hindrance, unfavorable peptide conformation on the resin, or competing intermolecular reactions leading to oligomerization.
-
Resin and Linker Issues: Problems such as low loading capacity, poor resin swelling, or instability of the linker under reaction conditions can significantly reduce the overall yield.
-
Side Reactions: Undesirable chemical modifications such as racemization, aspartimide formation (especially with aspartic acid), and diketopiperazine formation (common at the dipeptide stage, particularly with proline) can reduce the purity and yield of the target peptide.
-
Cleavage and Deprotection Problems: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the final product.
Q2: How can I monitor the progress of my synthesis to identify potential issues early?
Regular monitoring of deprotection and coupling steps is crucial. The most common method is the Kaiser test , a colorimetric assay used to detect free primary amines on the resin.
-
Positive Kaiser Test (blue beads): Indicates the presence of free amines. This is expected after a successful deprotection step. If it occurs after a coupling step, it signals that the coupling was incomplete.
-
Negative Kaiser Test (yellow/clear beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.
For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry at key intervals.
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to diagnosing and resolving common problems encountered during this compound synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| Low overall yield after cleavage and purification. | Incomplete coupling or deprotection at multiple steps. | Review synthesis records. Identify steps with slow or incomplete reactions (e.g., via Kaiser test). For future syntheses, consider double coupling, using stronger coupling reagents, or increasing reaction times at those steps. |
| Peptide aggregation. | Switch to a lower substitution resin or a more swelling-friendly resin (e.g., TentaGel). Incorporate pseudoprolines or other backbone modifications to disrupt secondary structures. Synthesize at a higher temperature. | |
| Mass spectrometry shows a high prevalence of truncated sequences. | Incomplete Fmoc deprotection. | Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh. Increase deprotection time or perform a second deprotection step. For difficult sequences, consider using a stronger base like DBU, but be cautious of side reactions. |
| Capping of unreacted amines. | If a coupling reaction is known to be difficult, intentionally "cap" any unreacted N-termini with acetic anhydride. This prevents the formation of deletion sequences and simplifies purification, although it will lower the theoretical maximum yield. | |
| Mass spectrometry indicates significant deletion sequences. | Incomplete amino acid coupling. | Increase the excess of amino acid and coupling reagents (e.g., 3-5 equivalents). Extend the coupling time (e.g., 2-4 hours). Perform a "double coupling" where the coupling step is repeated before deprotection. Use a more potent coupling reagent (see table below). |
| Low yield of the cyclic peptide with a large amount of linear peptide present. | Inefficient on-resin cyclization. | Optimize the coupling reagent used for cyclization (e.g., COMU, PyOxim). Use a non-nucleophilic base (e.g., DIPEA, NMM). Ensure pseudo-dilution conditions by using a low-loading resin. The peptide being anchored to the resin helps prevent intermolecular reactions. |
| Final product is impure with many side products. | Side reactions during synthesis or cleavage. | For aspartimide formation, add HOBt to the deprotection solution. To prevent racemization, use appropriate additives like HOBt or Oxyma with carbodiimide reagents. During cleavage, use a cocktail with appropriate scavengers (e.g., TIS, water, EDT) to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Type | Relative Potency | Notes |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, but can be less effective for sterically hindered amino acids. |
| HBTU/DIPEA | Aminium/Uronium Salt | High | Fast and efficient, but can cause racemization with sensitive amino acids. |
| HATU/DIPEA | Aminium/Uronium Salt | Very High | Excellent for hindered couplings and reduces racemization compared to HBTU. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, especially for cyclization, with low epimerization. |
Table 2: Common Cleavage Cocktails
| Cocktail Composition (TFA/Scavengers) | Target Peptide Characteristics |
| 95% TFA / 2.5% Water / 2.5% TIS | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. |
| 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | For peptides containing Cysteine (Cys). |
| 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT (Reagent K) | For complex peptides with multiple sensitive residues, including Arg(Pmc/Pbf). |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Efficiency
-
Withdraw a small sample of resin beads (approx. 1-2 mg) after the coupling step and wash thoroughly with DMF.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads:
-
Dark blue beads: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads: Complete coupling (no free primary amines).
-
Protocol 2: General On-Resin Head-to-Tail Cyclization
-
After assembling the linear peptide, remove the N-terminal Fmoc protecting group as usual.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
-
In a separate vessel, dissolve the cyclization coupling reagent (e.g., COMU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activation solution to the resin.
-
Allow the reaction to proceed for 4-24 hours at room temperature. The progress can be monitored by cleaving a small sample and analyzing by LC-MS.
-
Once cyclization is complete, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Proceed with the final cleavage from the resin.
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for the solid-phase synthesis of a cyclic peptide like this compound.
Caption: Troubleshooting decision tree for diagnosing the cause of low yields in SPPS.
References
Technical Support Center: Optimizing Enopeptin A Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting solutions for the purification of Enopeptin A from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source? this compound is a non-polar acyldepsipeptide (ADEP) antibiotic. It is a natural product typically isolated from the fermentation broth of Streptomyces sp. and has been noted for its antibacterial and antiviral activities.
Q2: What is the general strategy for purifying this compound? Due to its hydrophobic nature, the purification strategy for this compound typically involves a multi-step chromatographic process. A common workflow includes initial capture from the clarified fermentation broth using a hydrophobic adsorbent resin (e.g., Diaion HP-20), followed by one or more stages of silica gel chromatography, and a final polishing step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q3: What are the key challenges in this compound purification? Common challenges include:
-
Low Yield: Loss of product at various stages due to irreversible binding, degradation, or suboptimal elution.
-
Co-purification of Impurities: Structurally similar analogs or other hydrophobic molecules from the fermentation broth can co-elute with this compound, requiring high-resolution chromatographic steps to resolve.
-
Pigment Contamination: Fermentation broths often contain pigments that can bind to chromatography resins and interfere with purification.
-
Sample Solubility: As a non-polar peptide, this compound may have limited solubility in highly aqueous buffers, potentially causing precipitation during chromatography.
Representative Purification Workflow
The following diagram outlines a typical workflow for the purification of this compound from a Streptomyces fermentation broth.
Experimental Protocols
Disclaimer: The following is a representative protocol synthesized from methods used for similar microbial depsipeptides. Researchers should optimize these steps for their specific experimental conditions.
1. Preparation of Crude Extract
-
Harvest the Streptomyces sp. fermentation culture (e.g., 10 L) by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration to separate the mycelium from the culture broth.
-
Adjust the pH of the supernatant (clarified broth) to ~7.0.
-
The supernatant is now ready for primary capture.
2. Diaion HP-20 Adsorption Chromatography
-
Prepare a column with Diaion HP-20 resin (a non-polar styrene-divinylbenzene adsorbent), and equilibrate it with deionized water.[1][2]
-
Load the clarified broth onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
Wash the column extensively with deionized water (e.g., 3-5 bed volumes) to remove salts, polar metabolites, and some pigments.
-
Elute the bound compounds using a stepwise gradient of methanol (MeOH) in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).[3] Collect fractions for each step.
-
Analyze fractions for antibacterial activity or by HPLC to identify those containing this compound (typically eluting in higher MeOH concentrations).
-
Pool the active fractions and concentrate them under reduced pressure (e.g., using a rotary evaporator).
3. Silica Gel Chromatography
-
Pack a column with silica gel 60 and equilibrate with a non-polar solvent like chloroform (CHCl₃) or hexane.[4]
-
Dissolve the concentrated crude extract from the previous step in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a chloroform:methanol mixture (e.g., 95:5 v/v).[3]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
4. Reversed-Phase HPLC (RP-HPLC)
-
Dissolve the semi-pure this compound fraction in a suitable solvent (e.g., DMSO or methanol).
-
Purify the sample on a preparative C18 RP-HPLC column.
-
Use a mobile phase system consisting of Solvent A (e.g., water with 0.1% trifluoroacetic acid - TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).
-
Elute the peptide using a linear gradient, for instance, from 30% to 90% Solvent B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect the peak corresponding to this compound, pool the pure fractions, and lyophilize to obtain the final product as a pure powder.
Data Presentation
The following table provides a realistic, representative summary of a multi-step purification process for a microbial depsipeptide like this compound. Actual values will vary.
| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Broth | 500,000 | 10,000 | 50 | 100 | 1 |
| Diaion HP-20 Pool | 425,000 | 850 | 500 | 85 | 10 |
| Silica Gel Pool | 320,000 | 64 | 5,000 | 64 | 100 |
| RP-HPLC Pool | 240,000 | 8 | 30,000 | 48 | 600 |
Note: "Activity Units" are determined by a relevant bioassay (e.g., minimum inhibitory concentration against a target bacterium). Calculations are based on standard formulas.
Troubleshooting Guide
Q: My final yield of this compound is very low. What are the likely causes? A: Low yield can occur at any step. Systematically check the following:
-
Initial Extraction: Ensure the pH of the broth is optimal for this compound stability and binding to the HP-20 resin. Check for product degradation by proteases; consider adding protease inhibitors.
-
Diaion HP-20 Step: The product may be eluting prematurely during the water wash or incompletely during the methanol elution. Analyze the wash-through and try a shallower, more extensive elution gradient (e.g., 10% MeOH steps). Irreversible binding can also occur; ensure the resin is properly conditioned and not fouled from previous uses.
-
Silica Gel Step: The compound might be degrading on the acidic surface of the silica. This can be tested by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
-
RP-HPLC Step: Sample precipitation upon injection into the aqueous mobile phase can be an issue. Ensure the sample is fully dissolved and consider injecting in a solvent with a higher organic content if compatible with the system.
Q: I am seeing a persistent yellow/brown pigment co-eluting with my product. How can I remove it? A: Pigments from fermentation are a common issue.
-
On the Diaion HP-20 column, try an intermediate wash step with a low percentage of organic solvent (e.g., 10-20% methanol or acetone in water) after the initial water wash. This may wash away some pigments without eluting the more tightly bound this compound.
-
On the silica gel column, the separation between the non-polar this compound and pigments can often be improved by using a very shallow gradient and carefully selecting the solvent system (e.g., trying hexane/ethyl acetate or dichloromethane/acetone systems).
-
If pigments persist to the RP-HPLC stage, their different hydrophobic properties should allow for separation with an optimized gradient. A slower, shallower gradient around the elution point of this compound can improve resolution.
Q: My peaks are broad and tailing during RP-HPLC. What can I do to improve peak shape? A: Poor peak shape can result from several factors:
-
Column Overloading: You may be injecting too much sample for the column capacity. Try reducing the injection mass by half to see if the peak shape improves.
-
Secondary Interactions: The peptide may be interacting with the silica backbone of the C18 stationary phase. Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA, which helps to mask these interactions.
-
Suboptimal Mobile Phase: The chosen solvent system may not be ideal. Sometimes, substituting acetonitrile with methanol or isopropanol can alter selectivity and improve peak shape.
-
Column Degradation: The column itself may be compromised. If the problem persists with different samples, try cleaning the column according to the manufacturer's instructions or replace it.
References
- 1. diaion hp-20 column: Topics by Science.gov [science.gov]
- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. column-chromatography.com [column-chromatography.com]
Addressing challenges in scaling up Enopeptin A fermentation
Welcome to the technical support center for Enopeptin A fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation, providing potential causes and actionable solutions in a question-and-answer format.
Question: Why is the this compound yield significantly lower than expected in my batch fermentation?
Answer: Low yields of this compound, a secondary metabolite produced by Streptomyces hawaiiensis, can be attributed to several factors.[1][2][3] Secondary metabolite production in Streptomyces is often not directly linked to biomass growth and is influenced by specific nutritional and environmental cues.[2]
Potential Causes and Solutions:
-
Suboptimal Media Composition: The carbon-to-nitrogen ratio is critical for secondary metabolite production. High concentrations of readily metabolizable carbon sources like glucose can sometimes repress antibiotic production.
-
Solution: Experiment with different carbon sources such as starch or glycerol and optimize their concentrations. Ensure a balanced nitrogen source, as complex nitrogen sources like peptone or yeast extract can be beneficial.[4]
-
-
Incorrect Fermentation Parameters: Temperature, pH, and dissolved oxygen levels are crucial for optimal production. The ideal pH for many Streptomyces species is near neutral (around 7.0-7.5).
-
Solution: Monitor and control the pH of the fermentation broth throughout the process. The optimal temperature for S. hawaiiensis is typically around 28-32°C. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which is critical for the aerobic fermentation process of Streptomyces.
-
-
Inoculum Quality and Size: The age and size of the inoculum can significantly impact the fermentation outcome. An old or small inoculum may lead to a long lag phase and poor production.
-
Solution: Use a fresh, actively growing seed culture. The optimal inoculum size is typically between 5-10% (v/v) of the production medium.
-
Question: I'm observing significant batch-to-batch variability in this compound production. What could be the cause?
Answer: Batch-to-batch variability is a common challenge in fermentation processes. In the case of Streptomyces, this can be due to its complex lifecycle and sensitivity to environmental conditions.
Potential Causes and Solutions:
-
Inconsistent Inoculum: Variations in the physiological state of the seed culture can lead to inconsistent performance in the production fermenter.
-
Solution: Standardize your inoculum preparation protocol, ensuring consistent seed culture age, cell density, and morphology.
-
-
Media Preparation Inconsistencies: Minor variations in media components, especially complex raw materials, can affect secondary metabolite production.
-
Solution: Use high-quality, consistent sources for media components. Prepare media in large batches when possible to minimize variability.
-
-
Poor Process Control: Fluctuations in pH, temperature, or dissolved oxygen during the fermentation can lead to inconsistent product formation.
-
Solution: Implement robust process monitoring and control systems to maintain key parameters within their optimal ranges throughout the fermentation.
-
Question: How can I address issues with mycelial morphology, such as pellet formation, which are affecting my fermentation?
Answer: The morphology of Streptomyces in submerged culture can range from dispersed filaments to dense pellets, which significantly impacts mass transfer and, consequently, antibiotic production.
Potential Causes and Solutions:
-
Shear Stress: High agitation speeds can lead to smaller, more compact pellets or even cell lysis, while low agitation can result in large, dense pellets with mass transfer limitations.
-
Solution: Optimize the agitation speed to achieve a balance between mixing, oxygen transfer, and shear stress. The optimal speed will depend on the bioreactor geometry and scale.
-
-
Media Composition: The presence of certain ions and polymers in the medium can influence mycelial morphology.
-
Solution: Experiment with the addition of divalent cations (e.g., Ca²⁺, Mg²⁺) or polymers (e.g., carboxymethyl cellulose) to influence pellet formation.
-
-
Inoculum Preparation: The morphology of the inoculum can influence the morphology in the production fermenter.
-
Solution: Using a more dispersed seed culture may lead to a more filamentous growth in the production stage.
-
Frequently Asked Questions (FAQs)
1. What is the typical producing organism for this compound?
This compound is a member of the acyldepsipeptide class of antibiotics and is naturally produced by the bacterium Streptomyces hawaiiensis.
2. What are the key fermentation parameters to monitor and control for optimal this compound production?
Key parameters to monitor and control include:
-
pH: Typically maintained around 7.0-7.5.
-
Temperature: Optimal growth and production for S. hawaiiensis is generally in the range of 28-32°C.
-
Dissolved Oxygen (DO): As an aerobic organism, maintaining a sufficient DO level (e.g., above 20-30% saturation) is critical.
-
Agitation and Aeration: These are crucial for maintaining DO levels and ensuring proper mixing of nutrients.
3. What are suitable carbon and nitrogen sources for this compound fermentation?
While specific media for this compound are not widely published, general knowledge of Streptomyces fermentation suggests:
-
Carbon Sources: Slower-metabolizing carbohydrates like starch or glycerol are often preferred over glucose to avoid catabolite repression of secondary metabolite production.
-
Nitrogen Sources: Complex nitrogen sources such as peptone, yeast extract, or soybean meal often support robust growth and antibiotic production.
4. How does the scale-up from shake flasks to a bioreactor affect this compound production?
Scaling up introduces challenges in maintaining the same environmental conditions as in a shake flask. Key considerations include:
-
Mass and Heat Transfer: Ensuring adequate oxygen supply and uniform temperature distribution becomes more critical in larger vessels.
-
Shear Stress: The mechanical stress from impellers in a bioreactor can affect mycelial morphology and productivity.
-
Mixing: Achieving homogenous mixing to avoid substrate and pH gradients is more challenging at larger scales.
5. What are some common challenges in the downstream processing of this compound?
This compound is a lipopeptide, which can present specific downstream processing challenges.
-
Extraction: Due to its lipophilic nature, this compound is typically extracted from the fermentation broth using organic solvents like n-butanol or ethyl acetate.
-
Purification: A multi-step purification process involving techniques like flash chromatography and High-Performance Liquid Chromatography (HPLC) is often required to achieve high purity.
-
Product Stability: Like many complex natural products, this compound may be sensitive to pH and temperature extremes during downstream processing.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production (Representative Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.8 | 120 |
| Glycerol | 7.2 | 155 |
| Fructose | 8.1 | 60 |
Table 2: Influence of pH on this compound Fermentation (Representative Data)
| Initial pH | Final pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 5.8 | 6.5 | 80 |
| 6.5 | 6.3 | 7.1 | 110 |
| 7.0 | 6.8 | 7.5 | 150 |
| 7.5 | 7.2 | 7.3 | 145 |
| 8.0 | 7.6 | 6.9 | 95 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces hawaiiensis
-
Media Preparation: Prepare a seed medium containing (per liter): 10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃. Adjust pH to 7.2 before autoclaving.
-
Inoculation: Inoculate the sterile seed medium with a cryopreserved vial or a fresh spore suspension of S. hawaiiensis.
-
Incubation: Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense and homogenous mycelial suspension is observed.
-
Quality Control: Before use, examine the seed culture microscopically for morphology and purity.
Protocol 2: Batch Fermentation for this compound Production
-
Media Preparation: Prepare the production medium containing (per liter): 30 g glycerol, 15 g soybean meal, 2 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust the initial pH to 7.0.
-
Bioreactor Sterilization: Sterilize the production medium in a benchtop bioreactor.
-
Inoculation: Aseptically transfer the seed culture to the production bioreactor to achieve a 5% (v/v) inoculum.
-
Fermentation: Run the fermentation at 30°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm. Maintain the pH at 7.0 using automated addition of 1M NaOH and 1M HCl.
-
Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, substrate consumption, and this compound concentration.
-
Harvesting: Harvest the fermentation broth after a predetermined time (e.g., 120-168 hours) when the this compound titer has peaked.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: this compound production and purification workflow.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Enopeptin A Technical Support Center: Strategies to Mitigate Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Enopeptin A in cellular assays. Our focus is on strategies to understand and reduce off-target effects, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the acyldepsipeptide (ADEP) class of antibiotics. Its primary mechanism of action is the dysregulation of the caseinolytic protease (ClpP) in bacteria. This compound binds to ClpP, inducing a conformational change that activates the protease and opens its axial pores. This leads to the uncontrolled degradation of proteins within the cell, ultimately causing cell death.[1] A key substrate of this unregulated proteolysis is the cell division protein FtsZ.[2][3]
Q2: What are the known off-target effects of this compound?
The off-target effects of this compound are primarily concentration-dependent. At concentrations near the minimal inhibitory concentration (MIC), the effects are relatively specific to the degradation of essential proteins like FtsZ, leading to phenotypes such as cell filamentation.[3] However, at higher concentrations (e.g., 10x MIC), this compound-activated ClpP can lead to the widespread, uncontrolled degradation of hundreds of different proteins, indicating significant off-target proteolytic activity.[4] This broad substrate degradation can complicate the interpretation of experimental results.
Q3: How can I minimize off-target effects in my cellular assays?
Minimizing off-target effects is crucial for obtaining reliable data. Here are key strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound possible. A dose-response curve should be established for your specific bacterial strain and assay to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity.
-
In Situ Target Engagement Confirmation: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target, ClpP, at the concentrations used in your experiments.
-
Use of Control Strains: Whenever possible, include a clpP deletion or mutant strain that is resistant to this compound as a negative control. This will help differentiate between ClpP-mediated effects and true off-target effects.
-
Proteomic Profiling: For in-depth analysis, consider performing thermal proteome profiling (TPP) or other quantitative proteomics methods to identify potential off-target proteins at various concentrations of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | Inconsistent this compound activity due to degradation or precipitation. Off-target effects at the concentration used. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Perform a dose-response experiment to identify a more specific concentration. |
| Unexpected cellular phenotypes | Off-target protein degradation at supra-MIC concentrations. | Lower the concentration of this compound. Use proteomic methods (CETSA, TPP) to identify affected off-target proteins. Compare the phenotype with a clpP null strain treated with this compound. |
| No observable effect at expected MIC | Bacterial strain has intrinsic or acquired resistance. This compound solution is inactive. | Verify the MIC for your specific strain. Check for mutations in the clpP gene. Test the activity of your this compound stock on a known sensitive strain. |
| Difficulty confirming on-target engagement | Antibody for Western blot in CETSA is not optimal. Insufficient protein stabilization upon binding. | Validate your primary antibody for ClpP detection. Optimize the heat shock conditions (temperature and duration) in your CETSA protocol. Consider a more sensitive detection method if available. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol allows for the verification of this compound binding to ClpP in intact bacterial cells.
Materials:
-
Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against ClpP
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and resuspend them in fresh media to a defined density. Aliquot the cell suspension and treat with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge: Transfer the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., sonication, bead beating, or enzymatic lysis).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Immunodetection: Perform Western blotting using a primary antibody specific for ClpP to detect the amount of soluble ClpP at each temperature.
-
Data Analysis: Quantify the band intensities. A positive target engagement will result in a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
Protocol 2: In Vitro FtsZ Degradation Assay
This assay confirms the downstream effect of this compound-activated ClpP on the degradation of FtsZ.
Materials:
-
Purified FtsZ protein
-
Purified ClpP protein
-
This compound
-
DMSO (vehicle control)
-
Degradation buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP regeneration system (creatine kinase and creatine phosphate)
-
ATP
-
SDS-PAGE equipment
-
Coomassie blue stain or silver stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the degradation buffer, ATP, and ATP regeneration system.
-
Addition of Proteins and this compound: Add purified ClpP and FtsZ to the reaction mixture. Initiate the degradation by adding this compound or DMSO (vehicle control).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE. Visualize the proteins by Coomassie or silver staining.
-
Interpretation: A decrease in the intensity of the FtsZ band over time in the presence of this compound and ClpP, but not in the control samples, indicates FtsZ degradation.
Visualizations
Caption: Mechanism of this compound action and off-target effects.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. ReBaTSA: A simplified CeTSA protocol for studying recombinant mutant proteins in bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Enopeptin A Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enopeptin A derivatives, a promising class of acyldepsipeptide (ADEP) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability and optimizing the therapeutic potential of these novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and what is their mechanism of action?
A1: this compound and its synthetic derivatives, such as ADEP4, are a class of cyclic acyldepsipeptide antibiotics.[1][2] Their unique mechanism of action involves the activation, rather than inhibition, of the caseinolytic protease (ClpP).[1][2] This activation is allosteric and dysregulates the normal function of ClpP, turning it into an uncontrolled protease that degrades nascent proteins and the essential cell division protein FtsZ, ultimately leading to bacterial cell death.[2] This novel mechanism makes them a person of interest for combating antibiotic-resistant Gram-positive bacteria, including MRSA and penicillin-resistant Streptococcus pneumoniae.
Q2: What are the main challenges affecting the bioavailability of this compound derivatives?
A2: Like many peptide-based therapeutics, this compound derivatives face several challenges that can limit their systemic bioavailability, particularly via the oral route. These include:
-
Metabolic Instability: The acyldepsipeptide scaffold can be subject to rapid metabolism. For instance, ADEP4 is known to be a high-clearance drug with a short half-life in mouse liver microsomes. Newer generations, such as ureadepsipeptides, have been developed to improve metabolic stability.
-
Poor Membrane Permeability: The physicochemical properties of these peptides can hinder their ability to efficiently cross biological membranes, such as the intestinal epithelium, which is a common issue for oral peptide delivery.
-
Solubility Issues: Some derivatives may have poor solubility, which can impact their formulation and absorption.
-
Toxicity: At higher concentrations, toxicity can be a concern, necessitating careful optimization of the therapeutic window.
Q3: What strategies can be employed to enhance the bioavailability of this compound derivatives?
A3: Several approaches can be explored to improve the pharmacokinetic profile of this compound derivatives:
-
Chemical Modification: This is a key strategy that has already shown promise. The development of "ureadepsipeptides," where the metabolically susceptible α,β-unsaturated acyl chain is replaced with a phenyl urea motif, has led to significantly improved metabolic stability while maintaining potent antibacterial activity.
-
Formulation with Permeation Enhancers: Co-formulating the derivatives with permeation enhancers can facilitate their transport across the intestinal epithelium for oral delivery.
-
Use of Nanocarriers: Encapsulating the derivatives in nanoparticles or other drug delivery systems can protect them from enzymatic degradation and improve their absorption profile.
-
Co-administration with other Antibiotics: While not directly enhancing bioavailability, co-administration of ADEPs with conventional antibiotics like rifampicin has been shown to be highly effective in eradicating bacterial infections in vivo and can prevent the development of resistance.
Troubleshooting Guides
Problem 1: Low In Vivo Efficacy Despite High In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Rapid Metabolism/Clearance | 1. Assess Metabolic Stability: Conduct in vitro experiments using liver microsomes to determine the metabolic half-life of your derivative. 2. Consider Chemical Modification: If stability is low, consider synthesizing analogs with improved metabolic stability, such as ureadepsipeptides. 3. Optimize Dosing Regimen: For early-stage in vivo studies, consider more frequent administration or a continuous infusion protocol to maintain therapeutic concentrations. |
| Poor Solubility/Formulation Issues | 1. Solubility Assessment: Determine the solubility of the compound in various pharmaceutically relevant solvents. This compound is reported to be soluble in ethanol, methanol, DMF, and DMSO. 2. Formulation Development: For in vivo studies, ensure the compound is fully solubilized. For intraperitoneal injections in mice, ADEP4 has been successfully solubilized in 100% PEG400. |
| Suboptimal Bioavailability | 1. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life following administration. 2. Route of Administration: If oral bioavailability is expected to be low, initial in vivo efficacy studies may be better conducted using intravenous or intraperitoneal administration to establish a proof-of-concept. |
Problem 2: Difficulty in Quantifying Compound in Plasma/Tissue Samples
| Possible Cause | Troubleshooting Steps |
| Low Plasma Concentrations | 1. Sensitive Analytical Method: Develop a highly sensitive and specific analytical method, such as LC-MS/MS, for quantification. 2. Optimize Sample Preparation: Implement a robust plasma protein precipitation or solid-phase extraction method to concentrate the analyte and remove interfering substances. |
| Compound Instability in Matrix | 1. Stability Assessment: Evaluate the stability of the this compound derivative in plasma and other biological matrices at different temperatures and storage durations. 2. Use of Stabilizers: If degradation is observed, consider adding appropriate stabilizers to the collection tubes or during sample processing. |
| Matrix Effects in Mass Spectrometry | 1. Use of Internal Standards: Employ a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects. 2. Chromatographic Separation: Optimize the HPLC/UPLC method to ensure the analyte is well-separated from endogenous plasma components that may cause ion suppression or enhancement. |
Quantitative Data Summary
The following tables summarize key quantitative data for ADEP4 and a more recent derivative, UDEP16.
Table 1: In Vivo Pharmacokinetic Parameters of ADEP4 in Mice (Intraperitoneal Administration)
| Dose | Cmax (µg/mL) | Half-life (h) |
| 25 mg/kg | 11.7 | 1.5 |
| 35 mg/kg | 16.4 | 1.5 |
| Data sourced from a study simulating mouse pharmacokinetics in a hollow fiber infection model. |
Table 2: Metabolic Stability of ADEP4 and UDEP16 in Mouse Liver Microsomes
| Compound | Half-life (t½, hours) | Improvement over ADEP4 |
| ADEP4 | 0.20 | - |
| UDEP16 | 1.72 | 8.6-fold |
| Data highlights the improved metabolic stability of the ureadepsipeptide scaffold. |
Table 3: In Vivo Efficacy of ADEP4 in a Murine Peritonitis Model (E. faecalis V583)
| Treatment Group (Total Dose) | Mean Bacterial Burden (log10 CFU/kidney) |
| Vehicle Control | ~7.5 |
| ADEP4 (80 mg/kg) | ~4.5 |
| Ampicillin (50 mg/kg) | ~4.8 |
| Ampicillin (100 mg/kg) | ~4.5 |
| ADEP4 (80 mg/kg) + Ampicillin (50 mg/kg) | ~2.5 |
| ADEP4 (80 mg/kg) + Ampicillin (100 mg/kg) | ~2.0 |
| Bacterial burdens were quantified 24 hours after the initial antibiotic dose. The combination of ADEP4 and ampicillin was significantly more effective than either drug alone. |
Experimental Protocols
1. Protocol for In Vivo Efficacy Study in a Murine Peritonitis Model
-
Animal Model: Female Swiss Webster mice (or similar strain).
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of a clinically relevant bacterial strain (e.g., E. faecalis V583) at a predetermined infectious dose (e.g., 1 x 10^8 CFU).
-
Drug Preparation: Solubilize ADEP4 in a suitable vehicle such as 100% PEG400. Prepare other antibiotics in their recommended vehicles.
-
Dosing: Administer antibiotics at specified time points post-infection (e.g., 1 and 5 hours). For ADEP4, a total dose of 80 mg/kg might be administered.
-
Endpoint: At a defined time point (e.g., 24 hours post-infection), euthanize the mice, aseptically harvest organs (e.g., kidneys), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) quantification on appropriate agar plates.
-
Statistical Analysis: Compare the log10 CFU counts between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
2. Protocol for In Vitro Metabolic Stability Assay using Mouse Liver Microsomes
-
Materials: Test compound (e.g., ADEP4, UDEP16), pooled mouse liver microsomes, NADPH regenerating system, phosphate buffer.
-
Procedure:
-
Pre-incubate the test compound with activated mouse liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining compound against time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Visualizations
Signaling Pathway
While the primary mechanism of this compound derivatives in bacteria is the direct activation of ClpP, research into the effects of ClpP modulation in mammalian cells has revealed downstream signaling consequences. This is particularly relevant for drug development, as it sheds light on potential therapeutic applications and off-target effects. The following diagram illustrates a potential signaling cascade initiated by the loss of mitochondrial ClpP function, which can be relevant when considering the effects of ClpP-targeting compounds on host cells.
Caption: Potential signaling pathway activated by mitochondrial ClpP dysfunction in mammalian cells.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and optimizing the in vivo performance of a novel this compound derivative.
References
Preventing degradation of Enopeptin A during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Enopeptin A during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Most lyophilized peptides can be stable for several years under these conditions.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Peptide solutions are significantly less stable than their lyophilized form. If storage in solution is necessary, it is recommended to use sterile buffers at a pH of 5-6, aliquot the solution into single-use vials to minimize freeze-thaw cycles, and store at -20°C or colder.[1] The shelf-life of peptides in solution is very limited.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q4: My this compound solution appears cloudy or shows precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including poor solubility at the current concentration or pH, or aggregation of the peptide. Ensure the pH of your buffer is at least 2 units away from the isoelectric point (pI) of this compound. You may also need to reassess the solvent choice and concentration.
Q5: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What are they?
A5: Unexpected peaks in an HPLC chromatogram of an aged sample are likely degradation products. These products are often more polar than the parent compound, causing them to elute earlier in reverse-phase HPLC. To identify these peaks, further analysis using mass spectrometry (MS) is required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity | - Chemical degradation (hydrolysis, oxidation) - Physical instability (aggregation) - Repeated freeze-thaw cycles | - Store lyophilized peptide at -20°C until use. - Prepare fresh solutions for each experiment. - If storing solutions, aliquot to avoid freeze-thaw cycles. - Protect from light and oxygen. |
| Discoloration of lyophilized powder or solution | - Oxidation of the peptide, particularly of the polyene side chain. - Light-induced degradation. | - Store in amber vials or protect from light. - Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Broad or tailing peaks in HPLC chromatogram | - Sub-optimal HPLC conditions. - Degradation of the HPLC column. - Interaction of degradation products with the column's stationary phase. | - Optimize the mobile phase composition, gradient, and flow rate. - Use a new or validated HPLC column. - Consider adding ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| Inconsistent experimental results between batches | - Variability in the initial purity of this compound. - Inconsistent preparation of stock and working solutions. - Degradation of older stock solutions. | - Characterize the purity of each new batch of this compound upon receipt. - Follow a standardized protocol for solution preparation. - Use freshly prepared solutions for critical experiments. |
Quantitative Data on Stability
Due to the limited publicly available quantitative stability data specifically for this compound, the following table presents an illustrative example of degradation kinetics based on a study of another photosensitive compound, acitretin, under forced degradation conditions. This demonstrates the type of data that would be generated in a formal stability study of this compound. The degradation is assumed to follow pseudo-first-order kinetics.
| Stress Condition | Parameter | Value |
| Acid Hydrolysis (0.1 M HCl) | Rate Constant (k) | Value min⁻¹ |
| Half-life (t₁/₂) | Value min | |
| Time to 90% purity (t₉₀) | Value min | |
| Base Hydrolysis (0.1 M NaOH) | Rate Constant (k) | Value min⁻¹ |
| Half-life (t₁/₂) | Value min | |
| Time to 90% purity (t₉₀) | Value min | |
| Oxidative (3% H₂O₂) | Rate Constant (k) | Value min⁻¹ |
| Half-life (t₁/₂) | Value min | |
| Time to 90% purity (t₉₀) | Value min | |
| Photolytic (Sunlight) | Rate Constant (k) | 0.002698 min⁻¹ |
| Half-life (t₁/₂) | ~257 min | |
| Time to 90% purity (t₉₀) | ~39 min | |
| Photolytic (UV light) | Rate Constant (k) | 0.0008402 min⁻¹ |
| Half-life (t₁/₂) | ~825 min | |
| Time to 90% purity (t₉₀) | ~125 min | |
| Thermal (60°C) | Rate Constant (k) | Value min⁻¹ |
| Half-life (t₁/₂) | Value min | |
| Time to 90% purity (t₉₀) | Value min |
Note: "Value" indicates where data from a specific this compound study would be inserted.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in a light-protected container.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight and a UV light source (as per ICH Q1B guidelines).
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC-MS analysis.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
Objective: To develop and validate an HPLC-MS method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection (UV): 360 nm (based on the polyene structure).
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 200-1200.
-
MS/MS Analysis: Data-dependent acquisition to obtain fragmentation patterns of the parent compound and any degradation products.
-
Visualizations
Caption: Troubleshooting decision tree for this compound degradation.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Optimizing Enopeptin A Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the buffer conditions in Enopeptin A activity assays. This compound and its analogs, also known as acyldepsipeptides (ADEPs), function by dysregulating the caseinolytic protease ClpP, converting it from a tightly controlled peptidase into an active protease that indiscriminately degrades proteins. This guide focuses on assays measuring the activation of ClpP by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of activity assays?
A1: this compound acts as an activator of the ClpP protease. It binds to a hydrophobic pocket on the surface of the ClpP tetradecamer, a site typically used by its ATPase partners (like ClpX or ClpA). This binding induces a conformational change that opens the axial pores of the ClpP barrel, allowing unregulated access of substrate proteins to the proteolytic chamber.[1][2][3] Consequently, the assay measures the activation of ClpP's proteolytic activity, not inhibition.
Q2: What are the recommended starting buffer conditions for an this compound (ADEP) - ClpP activity assay?
A2: A widely used and effective starting buffer is a HEPES-based buffer. For in vitro assays with ClpP, a common buffer composition is 25 mM HEPES at pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 10% (v/v) DMSO to ensure the solubility of this compound. Another option, particularly for Bacillus subtilis ClpP, is a Tris-based buffer at pH 8.0.
Q3: Which substrates are suitable for measuring this compound-activated ClpP activity?
A3: The most common substrate is FITC-labeled casein. In its intact form, the fluorescence of FITC-casein is quenched. Upon degradation by activated ClpP, the quenching is relieved, resulting in a measurable increase in fluorescence.[1][4] Other substrates that have been used include GFP-SsrA, a model protein that requires unfolding for degradation.
Q4: What detection method is most common for this assay?
A4: The most common detection method is fluorescence spectroscopy. When using a FITC-labeled substrate like FITC-casein, the increase in fluorescence is monitored over time. Typical excitation and emission wavelengths are approximately 485 nm and 538 nm, respectively.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal (Low ClpP Activation) | Suboptimal pH: ClpP activity is pH-dependent. An incorrect pH can lead to reduced enzyme activity. | Perform a pH titration experiment using a range of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0) to determine the optimal pH for your specific ClpP enzyme. |
| Degraded this compound: this compound (ADEPs) can be susceptible to degradation, especially with repeated freeze-thaw cycles. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. | |
| Inactive ClpP Enzyme: The ClpP enzyme may have lost activity due to improper storage or handling. | Verify the storage conditions and age of the ClpP enzyme. If possible, test its activity with a known positive control activator. Ensure proper folding and assembly of the ClpP tetradecamer. | |
| Incorrect Reagent Concentrations: The concentrations of ClpP, substrate, or this compound may be too low. | Optimize the concentrations of all assay components through titration experiments. | |
| High Background Signal | Substrate Instability: The fluorescent substrate (e.g., FITC-casein) may be degrading non-enzymatically in the assay buffer. | Run a "no-enzyme" control (containing buffer, substrate, and this compound) to measure the rate of non-enzymatic substrate degradation. If high, consider adjusting the buffer pH or screening for a more stable substrate. |
| Contaminated Reagents: Buffer components or other reagents may be contaminated with proteases or fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. Filter-sterilize buffers if necessary. | |
| Autofluorescence of this compound: At high concentrations, this compound might exhibit some autofluorescence. | Measure the fluorescence of a solution containing only the buffer and this compound at the concentration used in the assay. Subtract this background from your experimental wells. | |
| High Variability Between Replicates | Inaccurate Pipetting: Small volumes of concentrated reagents can be difficult to pipette accurately. | Calibrate pipettes regularly. Use a master mix containing buffer, substrate, and this compound to minimize pipetting errors between wells. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubations. | |
| Precipitation of this compound: this compound is hydrophobic and may precipitate out of solution, especially in aqueous buffers with low DMSO concentrations. | Ensure the final DMSO concentration is sufficient to maintain this compound solubility (typically 5-10%). Visually inspect assay wells for any signs of precipitation. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and conditions for an this compound-ClpP activity assay. Optimal values may vary depending on the specific ClpP enzyme and substrate used.
| Parameter | Typical Range | Notes |
| pH | 7.5 - 8.5 | ClpP activity is generally optimal in the neutral to slightly alkaline range. A pH drop can be associated with substrate hydrolysis. |
| Temperature | 30 - 37 °C | B. subtilis ClpP is essential for growth at high temperatures, suggesting its stability and activity are maintained in this range. |
| [ClpP] | 25 - 200 nM | The concentration should be optimized for a linear reaction rate within the desired assay time. |
| [this compound] | 1 - 50 µM | Titrate to determine the EC50 (concentration for half-maximal activation). |
| [Substrate] (FITC-Casein) | 5 - 20 µM | Substrate concentration should ideally be at or below the Km for accurate kinetics, but higher concentrations can be used for endpoint assays. |
| [KCl] | 50 - 150 mM | Ionic strength can influence enzyme structure and activity. |
| [MgCl₂] | 1 - 10 mM | Divalent cations can be important for enzyme stability and function. |
| [DTT] | 1 - 2 mM | A reducing agent to maintain a reducing environment and prevent oxidation of cysteine residues. |
| [DMSO] | 5 - 10% (v/v) | Necessary for the solubility of the hydrophobic this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound-activated ClpP Activity
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., 100 mM MES pH 6.0, 6.5; 100 mM HEPES pH 7.0, 7.5, 8.0; 100 mM Tris-HCl pH 8.5, 9.0). Each buffer should also contain 100 mM KCl, 5 mM MgCl₂, and 1 mM DTT.
-
Reaction Setup: In a 96-well black microplate, set up triplicate reactions for each pH value. Each well should contain:
-
Buffer at the specific pH.
-
FITC-casein (e.g., to a final concentration of 10 µM).
-
This compound (e.g., to a final concentration of 25 µM, ensuring the final DMSO concentration is constant across all wells).
-
-
No-Enzyme Control: Prepare control wells for each pH containing all components except the ClpP enzyme to measure background fluorescence.
-
Initiate Reaction: Add ClpP enzyme (e.g., to a final concentration of 50 nM) to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C). Measure the fluorescence (Excitation: ~485 nm, Emission: ~538 nm) kinetically over a period of 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value by determining the slope of the linear portion of the kinetic curve. Subtract the rate of the "no-enzyme" control from the corresponding experimental wells. Plot the corrected reaction rate versus pH to identify the optimal pH.
Protocol 2: General Assay for Measuring this compound Activity
-
Master Mix Preparation: Prepare a master mix containing the optimized assay buffer, FITC-casein, and any other necessary cofactors.
-
Plate Setup:
-
Add the master mix to the wells of a 96-well black microplate.
-
Add varying concentrations of this compound (or a fixed concentration for single-point assays) to the experimental wells. Add an equivalent volume of DMSO to the "no activator" control wells.
-
Include "no-enzyme" control wells containing the master mix and the highest concentration of this compound.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Reaction Initiation: Add a fixed concentration of the ClpP enzyme to all wells (except the "no-enzyme" controls) to initiate the reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence kinetically in a plate reader at the optimal temperature.
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction curves. Plot the reaction rate against the this compound concentration to determine parameters like EC50.
Visualizations
Caption: Mechanism of this compound action on ClpP protease.
Caption: General workflow for an this compound activity assay.
References
- 1. The antibiotic ADEP reprogrammes ClpP, switching it from a regulated to an uncontrolled protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ClpP protease by ADEP antibiotics: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclerotiamide: The First Non-Peptide-Based Natural Product Activator of Bacterial Caseinolytic Protease P - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Enopeptin A antibacterial testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enopeptin A.
Troubleshooting Guides
This section addresses specific issues that may arise during the antibacterial testing of this compound, presented in a question-and-answer format.
Q1: Why are the Minimum Inhibitory Concentration (MIC) values for this compound inconsistent across different experiments?
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing (AST), especially for peptide-based antibiotics like this compound. Several factors can contribute to this variability:
-
Inoculum Density: The number of bacteria used in the assay is critical. A higher than intended inoculum can lead to apparently higher MIC values, a phenomenon known as the "inoculum effect."
-
Recommendation: Always standardize your bacterial inoculum to a 0.5 McFarland standard for each experiment. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
-
Media Composition: The components of the culture medium can significantly impact the activity of this compound.
-
Recommendation: Use cation-adjusted Mueller-Hinton Broth (MHB) for consistent results, as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of some antimicrobial peptides. Ensure the pH of the media is consistently between 7.2 and 7.4.
-
-
Plasticware: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the compound in the assay.
-
Recommendation: Use low-binding polypropylene plates for all experiments involving this compound to minimize nonspecific binding.
-
-
Peptide Stability: Improper storage and handling of this compound can lead to degradation and loss of activity.
-
Recommendation: Store this compound as a lyophilized powder at -20°C.[1] Prepare stock solutions fresh for each experiment or store as small aliquots at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
-
Q2: I'm observing smaller than expected zones of inhibition in my disk diffusion (Kirby-Bauer) assays. What could be the cause?
Several factors can lead to reduced zone sizes in disk diffusion assays:
-
Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antibiotic.
-
Recommendation: Ensure a uniform agar depth of 4 mm in all plates.
-
-
Inoculum Lawn: A non-uniform bacterial lawn can lead to uneven zones of inhibition.
-
Recommendation: Ensure the standardized inoculum is spread evenly across the entire surface of the agar plate.
-
-
Disk Potency: The amount of this compound impregnated into the disk may be insufficient, or the compound may have degraded.
-
Recommendation: Verify the concentration of this compound used to prepare the disks. Store antibiotic disks under appropriate conditions (typically refrigerated or frozen in a desiccated environment).
-
Q3: Why do I see resistant colonies appearing within the zone of inhibition?
The appearance of colonies within an otherwise clear zone of inhibition can be due to several reasons:
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can grow at concentrations of this compound that inhibit the majority of the population.
-
Contamination: The culture may be contaminated with a different, more resistant organism.
-
Recommendation: Perform a Gram stain and re-streak the colonies from within the zone of inhibition to check for purity.
-
-
Spontaneous Mutation: Resistant mutants can arise spontaneously during the course of the experiment. The rate of spontaneous resistance to acyldepsipeptides like this compound has been reported to be around 10⁻⁶ for some bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the class of acyldepsipeptide (ADEP) antibiotics.[2] Its primary mechanism of action is the dysregulation of the caseinolytic protease (ClpP).[2][3] this compound binds to ClpP, causing a conformational change that leads to uncontrolled degradation of cellular proteins. This indiscriminate proteolysis disrupts essential cellular processes, including cell division, ultimately leading to bacterial cell death.[3]
Q2: What is the antibacterial spectrum of this compound?
This compound and other ADEPs are primarily active against Gram-positive bacteria. They have demonstrated potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE). They also show activity against Mycobacterium tuberculosis. While generally less effective against Gram-negative bacteria, some activity has been reported against mutant strains of E. coli and P. aeruginosa.
Q3: How should I store this compound?
This compound should be stored as a lyophilized powder at -20°C. For experimental use, it is recommended to prepare fresh stock solutions. If necessary, stock solutions can be stored in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles. Long-term storage of peptide solutions is not recommended.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q5: Which bacterial strains should I use for quality control?
For quality control in antibacterial susceptibility testing, it is recommended to use standard reference strains from the American Type Culture Collection (ATCC), such as:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Streptococcus pneumoniae ATCC 49619
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Acyldepsipeptides (ADEPs), the Class of Antibiotics to which this compound Belongs
| Bacterial Species | Strain | ADEP Analogue | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | ADEP 1a | 50 |
| Mycobacterium tuberculosis | H37Rv | ADEP 1b (optimized) | 12.5 |
| Staphylococcus aureus | MRSA | This compound | 25 |
| Escherichia coli | Mutant Strain | This compound | 200 |
| Pseudomonas aeruginosa | Mutant Strain | This compound | 200 |
| Staphylococcus aureus | - | ADEP2 | 0.25 |
| Streptococcus pneumoniae | G9A | ADEP1 | 0.8 |
Note: The activity of specific ADEPs can vary. This table provides a range of reported values to serve as a reference.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to create a range of working solutions.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well low-binding polypropylene microtiter plate, add 50 µL of the appropriate this compound working solution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Disk Diffusion Assay
-
Preparation of this compound Disks:
-
Aseptically apply a known concentration of this compound solution to sterile paper disks (6 mm diameter) and allow them to dry completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow with potential error sources.
Caption: Logical guide for troubleshooting inconsistent results.
References
Validation & Comparative
Confirming Enopeptin A-Induced Unregulated Proteolysis In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enopeptin A and its analogs, focusing on their in vivo efficacy in inducing unregulated proteolysis to combat bacterial infections. The information presented is based on preclinical studies and aims to offer a comprehensive overview for researchers in the field of antibiotic development.
Performance Comparison: this compound Analogs vs. Alternatives
This compound, a member of the acyldepsipeptide (ADEP) class of antibiotics, operates through a novel mechanism: the dysregulation of the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death. The natural product, this compound (also known as ADEP1), has demonstrated promising in vitro activity. However, synthetic analogs, particularly ADEP4, have been developed with enhanced stability and in vivo efficacy.[1][2]
This section compares the in vivo performance of ADEP4 against key Gram-positive pathogens and introduces alternative ClpP activators.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of ADEP4 in murine infection models.
Table 1: In Vivo Efficacy of ADEP4 against Staphylococcus aureus
| Treatment Group | Bacterial Load (log10 CFU/thigh) | Outcome | Reference |
| Pre-treatment (24h post-infection) | ~7.5 | - | [3] |
| Vehicle Control (48h post-infection) | ~8.0 | Infection progression | [3] |
| Vancomycin (110 mg/kg, q12h) | ~6.0 | Reduction, but not eradication | [3] |
| Rifampicin (30 mg/kg, q24h) | ~5.5 | Reduction, but not eradication | |
| ADEP4 (25 mg/kg followed by 35 mg/kg 4h later) + Rifampicin (30 mg/kg, q24h) | Below limit of detection | Eradication of infection |
Table 2: In Vivo Efficacy of ADEP4 against Enterococcus faecalis
| Treatment Group | Bacterial Burden in Kidneys (log10 CFU/g) | Survival Rate | Reference |
| Vehicle Control | ~8.0 | Not specified | |
| ADEP4 (80 mg/kg) | ~5.0 | Not specified, but significant reduction in bacterial burden | |
| Ampicillin (50 mg/kg) | ~5.5 | Not specified | |
| Ampicillin (100 mg/kg) | ~5.0 | Not specified | |
| ADEP4 (80 mg/kg) + Ampicillin (50 or 100 mg/kg) | ~3.0 | Not specified, but significantly more effective than either drug alone |
Table 3: In Vitro Activity of ADEP Analogs and Alternatives
| Compound | Target Organism | MIC90 (μg/mL) | Reference |
| ADEP4 | Enterococcus faecalis | 0.016 | |
| ADEP4 | Enterococcus faecium | 0.031 | |
| ADEP B315 | Staphylococcus aureus (MSSA & MRSA) | Potent in vitro activity | |
| ONC201 | Not specified (anticancer agent) | Not applicable | |
| TR-107 | Not specified (anticancer agent) | Not applicable |
In Vivo Toxicity
Alternative ClpP activators, such as ONC201 and TR compounds, have been primarily investigated as anticancer agents. In these studies, they have been shown to be well-tolerated in vivo.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key in vivo experimental protocols cited in this guide.
Murine Deep-Seated Thigh Infection Model (S. aureus)
This model is designed to mimic a severe, chronic infection in an immunocompromised host.
-
Animal Model: Female CFW mice (8 weeks old).
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg four days prior to infection and 100 mg/kg one day prior).
-
Infection: A high dose of S. aureus is injected into the thigh muscle. The infection is allowed to establish for 24 hours before treatment initiation.
-
Treatment:
-
ADEP4 is solubilized in 100% PEG400 and administered intraperitoneally. The dosing regimen is 25 mg/kg followed by a 35 mg/kg dose 4 hours later.
-
Rifampicin is also solubilized in 100% PEG400 and administered intraperitoneally at 30 mg/kg every 24 hours.
-
Vancomycin is solubilized in water and administered intraperitoneally at 110 mg/kg every 12 hours.
-
-
Endpoint: At specified time points, mice are euthanized, and the thigh tissue is aseptically removed, homogenized, and plated to determine the bacterial load (CFU/thigh).
Murine Peritonitis Model (E. faecalis)
This model is used to evaluate the efficacy of antimicrobials in a systemic infection.
-
Animal Model: Female CFW mice (8 weeks old).
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of E. faecalis.
-
Treatment:
-
ADEP4 is administered at a dose of 80 mg/kg.
-
Ampicillin is administered at doses of 50 mg/kg or 100 mg/kg.
-
Combination therapy involves the co-administration of ADEP4 and ampicillin.
-
-
Endpoint: After 24 hours of treatment, the bacterial burden in the kidneys is quantified to assess the efficacy of the treatment.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of this compound-induced unregulated proteolysis and the experimental workflow.
Caption: this compound (ADEP) binds to the inactive ClpP protease, inducing a conformational change that opens the proteolytic chamber. This allows for the unregulated degradation of unfolded proteins, leading to bacterial cell death.
Caption: A generalized workflow for in vivo efficacy testing of novel antimicrobial agents like this compound analogs.
References
Enopeptin A vs. Daptomycin: A Comparative Analysis of Membrane Activity
A Publication for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with diverse mechanisms of action. Among the promising candidates are lipopeptide antibiotics, which often target the bacterial cell membrane, a crucial component for cell viability. This guide provides a detailed comparison of the membrane activities of two such antibiotics: Enopeptin A, a member of the acyldepsipeptide (ADEP) class, and daptomycin, a cyclic lipopeptide. While both are effective against Gram-positive pathogens, their interactions with the bacterial membrane are fundamentally different. This document aims to provide an objective comparison based on available experimental data, detailing their mechanisms of action, effects on membrane integrity, and the experimental protocols used to elucidate these properties.
Primary Mechanism of Action: A Tale of Two Targets
The most significant distinction between this compound and daptomycin lies in their primary molecular targets. Daptomycin directly targets the bacterial cell membrane, leading to its disruption. In contrast, this compound's primary target is an intracellular protein, the caseinolytic protease (ClpP).
Daptomycin: This antibiotic exerts its bactericidal effect through a well-characterized, calcium-dependent interaction with the cell membrane. It preferentially binds to phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes[1]. Following binding, daptomycin molecules oligomerize, forming a complex that disrupts the membrane's curvature and creates ion-conducting channels[2]. This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death[2].
This compound: As an acyldepsipeptide, this compound's mechanism of action is unique and does not primarily involve membrane disruption. Instead, it activates and dysregulates the intracellular ClpP protease[3]. This uncontrolled activation turns ClpP into a destructive machine that degrades essential cellular proteins, including those involved in cell division, leading to bacterial cell death[3]. While this compound must cross the cell membrane to reach its intracellular target, there is currently no direct evidence to suggest that it significantly damages the membrane in the process.
Quantitative Comparison of Membrane Activity
The following tables summarize the available quantitative data for this compound and daptomycin, highlighting their distinct effects on bacterial cells.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Daptomycin | ≤1 - 1 | 0.25 | 0.5 - 1 | |
| This compound | Data not available | Data not available | Data not available |
Table 2: Effect on Bacterial Membrane Potential
| Antibiotic | Effect on Membrane Potential | Quantitative Measurement | Time to Effect | Citation(s) |
| Daptomycin | Dissipation / Depolarization | >90% reduction in membrane potential | 30-60 minutes | |
| This compound | No direct evidence of significant effect | Not applicable | Not applicable |
Table 3: Effect on Bacterial Membrane Permeability
| Antibiotic | Effect on Membrane Permeability | Method of Detection | Citation(s) |
| Daptomycin | Increased permeability to ions (e.g., K+) | Ion-selective dyes, Propidium Iodide (PI) uptake | |
| This compound | No direct evidence of significant permeabilization | Not applicable |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the membrane activity of antibiotics like daptomycin.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy.
-
Method: Broth microdilution is a common method.
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth supplemented with calcium for daptomycin).
-
Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 10^5 CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
-
Membrane Potential Assay using DiSC3(5)
This assay measures changes in bacterial cytoplasmic membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
-
Principle: DiSC3(5) is a cationic dye that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye into the medium, resulting in an increase in fluorescence.
-
Protocol:
-
Bacterial cells (e.g., S. aureus) are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.
-
The cell suspension is incubated with DiSC3(5) (typically 0.5-2 µM) until a stable, quenched fluorescence signal is achieved.
-
The antibiotic is added to the cell suspension, and the fluorescence is monitored over time using a fluorometer.
-
An increase in fluorescence intensity indicates membrane depolarization. Valinomycin or gramicidin can be used as a positive control for complete depolarization.
-
Membrane Permeability Assay using Propidium Iodide (PI)
This assay assesses the integrity of the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide.
-
Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with damaged membranes, where it binds to DNA and fluoresces brightly.
-
Protocol:
-
Bacterial cells are grown, harvested, and resuspended in a buffer as described for the membrane potential assay.
-
The cell suspension is treated with the antibiotic at various concentrations and for different durations.
-
Propidium iodide (typically 1 µg/mL) is added to the cell suspension and incubated for a short period (e.g., 5 minutes) at room temperature in the dark.
-
The fluorescence of the cell suspension is measured using a fluorometer or analyzed by flow cytometry. An increase in fluorescence indicates membrane permeabilization.
-
Identification of Intracellular Protein Targets (e.g., ClpP)
For antibiotics like this compound that have an intracellular target, different methodologies are employed.
-
Method: Affinity Chromatography/Pull-down Assay
-
The antibiotic is chemically modified to be immobilized on a solid support (e.g., beads) to create an affinity matrix.
-
A bacterial cell lysate is prepared, containing the entire proteome of the target organism.
-
The cell lysate is incubated with the affinity matrix. The target protein (e.g., ClpP) will bind to the immobilized antibiotic.
-
After washing away non-specifically bound proteins, the target protein is eluted from the matrix.
-
The eluted protein is identified using techniques such as mass spectrometry.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and experimental workflows for daptomycin and this compound.
Caption: Daptomycin's mechanism of action targeting the bacterial membrane.
Caption: this compound's mechanism of action targeting the intracellular ClpP protease.
Caption: Experimental workflows for characterizing daptomycin and this compound.
Conclusion
This compound and daptomycin represent two distinct classes of lipopeptide antibiotics with fundamentally different mechanisms of action. Daptomycin is a classic example of a membrane-active antibiotic, causing rapid depolarization and permeabilization of the bacterial cell membrane. Its effects are well-documented and quantifiable through established experimental protocols. In contrast, this compound's primary mode of action is the intracellular dysregulation of the ClpP protease. While it must traverse the bacterial membrane to reach its target, there is a notable lack of evidence for direct, significant membrane-disrupting activity.
For researchers and drug development professionals, this comparison underscores the importance of understanding the precise molecular mechanisms of antimicrobial agents. The distinct pathways of this compound and daptomycin offer different therapeutic strategies and potential for synergistic combinations. Future research should aim to further elucidate the membrane translocation mechanism of this compound and other acyldepsipeptides to fully understand their cellular uptake and potential for optimization.
References
- 1. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Enopeptin A and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, with other antimicrobial agents. It focuses on the critical issue of cross-resistance, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. This compound and its analogs, such as ADEP4, employ a novel mechanism of action by activating the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death.[1][2] This unique mode of action makes it a promising candidate against multi-drug resistant pathogens. However, the emergence of resistance, primarily through mutations in the clpP gene, necessitates a thorough investigation of potential cross-resistance with existing antibiotic classes.
Quantitative Analysis of Cross-Resistance
The development of resistance to this compound is predominantly linked to mutations in the clpP gene, which can alter the drug's binding site or the protein's function.[2][3] These mutations can, in turn, affect the susceptibility of the bacteria to other antibiotics. The following table summarizes Minimum Inhibitory Concentration (MIC) data, illustrating the cross-resistance profiles in ADEP-resistant Staphylococcus aureus strains. A higher MIC value indicates greater resistance.
| Antibiotic Class | Antibiotic | Wild-Type S. aureus MIC (μg/mL) | ADEP-Resistant (clpP mutant) S. aureus MIC (μg/mL) | Fold Change in MIC | Reference |
| Acyldepsipeptide | ADEP4 | ≤0.03 - 0.06 | >64 | >1067 | [2] |
| Glycopeptide | Vancomycin | 1 - 2 | 2 - 4 | 2 | |
| Lipopeptide | Daptomycin | 0.38 - 0.75 | 2 | ~2.7 - 5.3 | |
| Oxazolidinone | Linezolid | 2 | 2 | 1 | |
| β-Lactam | Oxacillin | >2 (MRSA) | >2 (MRSA) | No significant change |
Key Observations:
-
High-Level ADEP Resistance: Mutations in the clpP gene confer high-level resistance to ADEP4.
-
Cross-Resistance to Daptomycin and Vancomycin: A clinically selected S. aureus strain with a clpP mutation exhibited reduced susceptibility to both daptomycin and vancomycin. This suggests that alterations in ClpP function can impact the efficacy of antibiotics targeting the cell envelope.
-
No Cross-Resistance to Linezolid: The MIC for linezolid, a protein synthesis inhibitor, remained unchanged in the ADEP-resistant strain, indicating that the clpP mutation does not affect its mechanism of action.
-
No Impact on Oxacillin Resistance: In a methicillin-resistant S. aureus (MRSA) background, the clpP mutation did not alter the existing high-level resistance to oxacillin.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus) grown to the logarithmic phase
-
Antibiotic stock solutions
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. For MRSA testing, supplementing the CAMHB with 2% NaCl can improve the reliability of results.
Selection of ADEP-Resistant Mutants
Spontaneous ADEP-resistant mutants can be selected by plating a high density of bacteria on agar containing the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
ADEP4 (or other this compound analog)
-
Overnight bacterial culture (e.g., S. aureus)
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth medium.
-
Plating: Spread a high concentration of the bacterial culture (e.g., 10⁸ - 10⁹ CFU) onto MHA plates containing ADEP4 at a concentration that inhibits the growth of the wild-type strain (typically 4x to 10x the MIC).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Mutant Selection and Verification: Colonies that grow on the ADEP4-containing plates are considered potential resistant mutants. These colonies should be isolated, re-streaked on selective plates to confirm resistance, and the clpP gene should be sequenced to identify mutations. The resistance rate can be calculated by dividing the number of resistant colonies by the total number of plated cells.
Signaling Pathways and Resistance Mechanisms
The interaction of this compound with ClpP and the subsequent development of resistance can be visualized through the following diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Characterisation of ClpP Mutations Conferring Resistance to Acyldepsipeptide Antibiotics in Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clinically Selected Staphylococcus aureus clpP Mutant Survives Daptomycin Treatment by Reducing Binding of the Antibiotic and Adapting a Rod-Shaped Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Antibacterial Activity: A Comparative Guide to the Structure-Activity Relationship of Enopeptin A Analogs
For Immediate Release
A comprehensive analysis of Structure-Activity Relationship (SAR) studies on Enopeptin A analogs, also known as acyldepsipeptides (ADEPs), reveals key structural modifications that significantly enhance their antibacterial potency against Gram-positive pathogens. This guide provides a comparative overview of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
This compound and its analogs are a promising class of antibiotics that exhibit a novel mechanism of action: the dysregulation of the caseinolytic protease (ClpP). By binding to ClpP, these molecules induce uncontrolled proteolysis within the bacterial cell, leading to cell death. This unique mechanism makes them effective against multidrug-resistant strains of bacteria. Medicinal chemistry efforts have focused on modifying the natural this compound scaffold to improve its stability, potency, and pharmacokinetic properties.
Comparative Analysis of Antibacterial Activity
Systematic modifications of the this compound structure have yielded analogs with significantly improved antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of key analogs against Staphylococcus aureus and Bacillus subtilis, highlighting the impact of structural changes on potency.
| Compound | Modification Highlights | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | Reference |
| This compound (Natural Product) | Baseline | - | - | [1] |
| ADEP1 (Factor A) | Natural Product | - | - | [1] |
| ADEP1 (Factor B) | Demethylation of Proline | Decreased activity vs. S. aureus compared to Factor A | - | [1] |
| ADEP1 (Factor D) | Reduced double bonds in acyl chain | Active against MRSA | - | [1] |
| ADEP4 | 3,5-difluorophenylalanine, pipecolate, heptenoyl chain | Improved in vivo efficacy | Potent activity | [1] |
| Rigidified Analog 1g | Conformational restriction of peptidolactone core | 32-fold more potent than flexible core analogs | - | |
| Fragment 2a | Acyclic fragment | 12.5 | - |
Elucidating the Mechanism: ClpP Activation
The primary mechanism of action for this compound analogs is the allosteric activation of the ClpP peptidase. The following diagram illustrates this process, where the binding of an ADEP molecule to the hydrophobic pockets of ClpP leads to a conformational change, opening the proteolytic chamber and enabling the degradation of cellular proteins.
Caption: Mechanism of ClpP activation by this compound analogs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound analogs is quantified by determining the MIC, the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the analog at which no visible turbidity (bacterial growth) is observed.
ClpP Activation Assay (FITC-Casein Assay)
This assay measures the ability of this compound analogs to activate the proteolytic activity of ClpP using a fluorescently labeled substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 200 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, pH 7.6.
-
ClpP Solution: Recombinant ClpP is diluted in assay buffer to a final concentration of 1 µM.
-
Compound Solution: this compound analogs are dissolved in DMSO.
-
Substrate Solution: FITC-labeled casein is used as the substrate.
-
-
Assay Procedure:
-
In a black 96-well plate, add 1 µL of the compound solution (or DMSO as a negative control) to each well.
-
Add 80 µL of the ClpP solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FITC-casein substrate solution.
-
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the ClpP proteolytic activity.
Synthesis of this compound Analogs: A General Workflow
The synthesis of this compound analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids and the formation of the depsipeptide bond.
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Detailed Protocol for Depsipeptide Bond Formation:
The formation of the ester linkage in depsipeptides during SPPS requires specific coupling conditions. A common method involves the activation of the carboxylic acid of an N-protected amino acid and its subsequent reaction with the side-chain hydroxyl group of a resin-bound amino acid (e.g., Threonine or Serine).
-
Resin Preparation: The solid support resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amino Acid Attachment: The C-terminal amino acid is attached to the resin.
-
Peptide Chain Elongation: Subsequent amino acids are coupled sequentially using standard Fmoc-SPPS chemistry.
-
Ester Bond Formation:
-
The N-terminal Fmoc group of the resin-bound peptide is removed.
-
The next amino acid, with its N-terminus protected (e.g., with Fmoc) and its carboxylic acid activated (e.g., with a carbodiimide reagent like DIC and an activating agent like DMAP), is added to the resin.
-
The activated carboxylic acid reacts with the free hydroxyl group of the N-terminal amino acid on the resin to form the ester bond.
-
-
Completion of Synthesis: The synthesis continues with the coupling of the remaining amino acids, followed by cleavage from the resin, cyclization, and purification.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights for the rational design of novel antibiotics. Key findings indicate that increasing the conformational rigidity of the peptidolactone core and optimizing the acyl side chain can lead to substantial improvements in antibacterial potency. The unique mechanism of action, targeting ClpP, makes these compounds promising candidates for combating drug-resistant bacterial infections. Further research and development in this area are crucial for translating these findings into clinically effective therapeutics.
References
A Comparative Analysis of Enopeptin A and Lassomycin Against Mycobacterium tuberculosis
A new frontier in the battle against tuberculosis is emerging with the exploration of novel therapeutic agents targeting essential bacterial processes. Among these, Enopeptin A, a member of the acyldepsipeptide (ADEP) class, and lassomycin, a unique lasso peptide, have shown significant promise. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-mycobacterial agents.
This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of these two innovative compounds in the context of Mycobacterium tuberculosis (M.tb.), the causative agent of tuberculosis.
At a Glance: this compound vs. Lassomycin
| Feature | This compound (Acyldepsipeptides) | Lassomycin |
| Target | ClpP1P2 Protease | ClpC1 ATPase |
| Mechanism of Action | Inhibition of proteolytic activity | Uncoupling of ATPase and proteolytic activities, leading to ATP depletion |
| Reported MIC against M.tb. | 12.5 - 50 µg/mL (for various ADEPs) | 0.8 - 3 µg/mL |
| Reported MBC against M.tb. | Not widely reported | 1 - 4 µg/mL |
| Activity against Drug-Resistant M.tb. | Reported for ADEPs | Yes |
| Activity against Dormant M.tb. | Not specified | Yes |
Mechanism of Action: A Tale of Two Targets within the Same Proteolytic Pathway
While both this compound (as an ADEP) and lassomycin target components of the essential Clp protease system in Mycobacterium tuberculosis, they do so in distinct and opposing ways. The Clp protease system is vital for protein homeostasis in bacteria, and its disruption is lethal.
Lassomycin: This lasso peptide targets the ClpC1 ATPase, a chaperone protein that unfolds and delivers substrate proteins to the ClpP1P2 proteolytic core for degradation.[1][2] Lassomycin binds to a highly acidic region of the ClpC1 ATPase complex and markedly stimulates its ATPase activity.[2][3] However, this heightened ATP hydrolysis is uncoupled from the proteolytic function of ClpP1P2.[2] This uncoupling leads to a futile cycle of ATP consumption, resulting in a drastic depletion of cellular ATP, ultimately causing bacterial cell death. This mechanism is effective against both actively growing and dormant mycobacteria, including drug-resistant strains.
This compound (Acyldepsipeptides): In contrast to their mode of action in other bacteria where they activate the ClpP protease, in Mycobacterium tuberculosis, ADEPs act as inhibitors of the ClpP1P2 proteolytic core. By binding to ClpP1P2, they prevent the interaction with the regulatory ATPases, ClpX and ClpC1, thereby inhibiting essential ATP-dependent protein degradation. This blockade of the normal proteolytic function of the Clp system is the cause of cell death.
References
- 1. | BioWorld [bioworld.com]
- 2. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lassomycin, a ribosomally synthesized cyclic peptide, kills mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eradicating Resistant Bacteria: A Comparative Guide to the Synergistic Effects of Enopeptin A with Conventional Antibiotics
For Immediate Release
In the global fight against antimicrobial resistance, researchers are increasingly turning to combination therapies to enhance the efficacy of existing antibiotics and overcome resilient bacterial strains. This guide provides a comprehensive comparison of the synergistic effects of Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, with other antimicrobial agents. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial treatments.
This compound and its synthetic analogs, such as ADEP4, employ a novel mechanism of action by activating the caseinolytic protease (ClpP), leading to uncontrolled protein degradation and bacterial cell death.[1] This unique approach has shown particular promise in eradicating persistent and biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics alone.[1][2] This guide focuses on the validation of this compound's synergistic potential, providing supporting experimental data and detailed protocols.
Synergistic Effects of ADEP4 and Rifampicin against Staphylococcus aureus
A seminal study by Conlon et al. demonstrated the potent synergy between ADEP4, a derivative of this compound, and the conventional antibiotic rifampicin in eliminating Staphylococcus aureus infections. This combination proved effective against not only actively growing bacteria but also dormant persister cells and established biofilms.[1][2] The following table summarizes the key findings from their in vitro and in vivo experiments.
| Organism | Treatment Model | Antibiotic Combination | Observed Effect | Source |
| Staphylococcus aureus | In vitro stationary phase culture | ADEP4 + Rifampicin | Complete eradication of bacteria to the limit of detection within 72 hours. | |
| Staphylococcus aureus | In vitro biofilm | ADEP4 + Rifampicin | Complete eradication of living cells in the biofilm below the limit of detection. | |
| Staphylococcus aureus | Murine deep-seated thigh infection | ADEP4 + Rifampicin | Sterilization of the infected tissue to the limit of detection within 24 hours. |
Mechanism of Action: ADEP-Mediated ClpP Activation
Acyldepsipeptides like this compound do not inhibit a cellular process but rather activate a dormant one with lethal consequences. They bind to the bacterial protease ClpP, causing a conformational change that opens its proteolytic core. This leads to the indiscriminate degradation of cellular proteins, including those essential for cell division and survival, ultimately causing the bacterium to self-digest.
Experimental Protocols
The validation of synergistic effects between antibiotics is primarily conducted through in vitro methods such as the checkerboard assay and time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Materials:
-
This compound (or analog) and second antibiotic of interest
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration in CAMHB.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of the two antibiotics.
-
Antibiotic A (e.g., this compound) is serially diluted along the rows.
-
Antibiotic B (e.g., Rifampicin) is serially diluted along the columns.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
This compound (or analog) and second antibiotic of interest
-
Target bacterial strain
-
CAMHB
-
Culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotics)
-
Antibiotic A alone
-
Antibiotic B alone
-
Combination of Antibiotic A and B
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference is a < 2 log10 change.
-
Antagonism is a ≥ 2 log10 increase in CFU/mL in the combination compared to the most active single agent.
-
Conclusion
The exploration of synergistic combinations, such as this compound with conventional antibiotics, represents a critical frontier in combating antibiotic resistance. The data presented in this guide, particularly the potent synergy between ADEP4 and rifampicin against S. aureus, underscores the potential of this therapeutic strategy. The provided experimental protocols offer a framework for researchers to validate and discover new synergistic antibiotic pairings, paving the way for the development of novel and effective treatments for challenging bacterial infections.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Enopeptin A
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for Enopeptin A, a depsipeptide antibiotic.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from the handling and disposal of analogous peptide-based compounds to provide a robust procedural framework.[2]
This compound, isolated from Streptomyces sp. RK-1051, is effective against both Gram-positive and Gram-negative bacteria.[1] Due to its biological activity, preventing its release into the environment is a critical consideration in its disposal.[2] The fundamental principle governing the disposal of this compound is strict adherence to local, state, and federal regulations.[2] Consultation with your institution's Environmental Health and Safety (EHS) office is a mandatory first step to ensure compliance with all applicable guidelines.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to use appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Item | Material/Standard | Rationale |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | To protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin absorption. |
| Body Protection | Laboratory coat | Standard | To prevent skin contact. |
| Respiratory Protection | Dust respirator or use of a fume hood | NIOSH approved | Recommended when handling the powdered form to avoid inhalation. |
Lyophilized peptides should be handled in a controlled environment, allowing the container to reach room temperature in a desiccator before opening to prevent moisture absorption. All handling of reconstituted peptide solutions should be conducted in a sterile environment using calibrated equipment.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and to engage a licensed professional waste disposal service.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused lyophilized this compound, contaminated personal protective equipment (e.g., gloves, wipes), and other solid materials in a designated, lined container with a secure lid.
-
Liquid Waste : Pour unused this compound solutions and contaminated solvents into a dedicated, leak-proof container that is chemically compatible with all components of the waste stream. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps : Dispose of any contaminated sharps, such as needles or pipette tips, immediately into a puncture-resistant sharps container.
-
-
Labeling :
-
Clearly label each waste container with "Hazardous Waste," the chemical name "this compound," the concentration (if applicable), and any associated hazards. Proper labeling is crucial for safe handling by EHS personnel.
-
-
Storage :
-
Store sealed waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Professional Disposal :
-
Once a waste container is full, or in accordance with your institution's guidelines, contact your EHS office to arrange for collection and disposal. The primary and recommended method for the ultimate disposal of peptide-based compounds is incineration under controlled conditions by a licensed facility.
-
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate : If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE : Before addressing the spill, put on the appropriate personal protective equipment.
-
Containment :
-
For liquid spills, use absorbent pads or other inert material to contain the spill.
-
For solid spills, gently cover the spill with an absorbent material to avoid raising dust.
-
-
Cleanup : Carefully sweep or wipe up the contained material and place it into a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. Therefore, the primary "protocol" for disposal is the complete destruction of the biologically active peptide through high-temperature incineration by a licensed waste disposal facility.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Enopeptin A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Enopeptin A, a potent depsipeptide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
While some suppliers classify this compound as a non-hazardous substance, other sources recommend treating it as potentially hazardous until more comprehensive toxicological data is available.[1][2] Therefore, a cautious approach to handling is essential. All personnel must adhere to the following personal protective equipment (PPE) guidelines.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to minimize exposure risk during routine handling and in the event of a spill.
| Situation | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (double-gloving recommended) |
| Operations with Potential for Aerosol or Dust Generation | - All routine handling PPE- A properly fitted N95 respirator or a higher level of respiratory protection should be used within a chemical fume hood. |
| Spill or Leak | - Chemical-resistant splash goggles and face shield- Chemical-resistant disposable gown or coveralls- Heavy-duty nitrile or butyl rubber gloves- Appropriate respiratory protection (e.g., N95 or higher, depending on the scale of the spill) |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to prevent contamination and ensure personnel safety.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
